molecular formula C14H8F3NO5 B566726 5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid CAS No. 1261782-84-6

5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid

Cat. No.: B566726
CAS No.: 1261782-84-6
M. Wt: 327.215
InChI Key: ZMLDVKJABWTHCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid is a benzoic acid derivative engineered for advanced pharmaceutical and agrochemical research. Its molecular structure incorporates two key functional groups: a nitro group and a trifluoromethoxy phenyl ring. The nitro-aromatic moiety is a recognized pharmacophore in antimicrobial prodrugs, particularly in the development of anti-tubercular agents . Similar nitro compounds are known to be bioactivated by bacterial enzymes, such as the F420-dependent nitroreductase Ddn in Mycobacterium tuberculosis , leading to the release of nitric oxide which exerts lethal effects on the bacterium . The trifluoromethoxy group, found in various bioactive molecules , enhances the molecule's metabolic stability and influences its lipophilicity and membrane permeability . This makes the compound a valuable scaffold in medicinal chemistry for the synthesis of novel analogs and as a key intermediate in constructing more complex molecules for drug discovery programs. Researchers will find this compound particularly useful for exploring structure-activity relationships in the design of new antimicrobials or for developing enzyme inhibitors. As with all compounds of this nature, it is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

3-nitro-5-[4-(trifluoromethoxy)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO5/c15-14(16,17)23-12-3-1-8(2-4-12)9-5-10(13(19)20)7-11(6-9)18(21)22/h1-7H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLDVKJABWTHCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691806
Record name 5-Nitro-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261782-84-6
Record name 5-Nitro-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Properties of 3,5-Disubstituted Benzoic Acid Biphenyl Derivatives: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The biphenyl scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. When combined with a 3,5-disubstituted benzoic acid moiety, it gives rise to a class of derivatives with a remarkable spectrum of biological activities and tunable physicochemical properties. This technical guide provides an in-depth analysis of these derivatives, moving from foundational synthetic strategies to nuanced structure-activity relationships (SAR) and key therapeutic applications. We will explore the causality behind experimental design, detail self-validating protocols for synthesis and analysis, and ground all mechanistic claims in authoritative literature. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical scaffold.

Introduction: The Strategic Importance of the Biphenyl Benzoic Acid Core

The biphenyl moiety, consisting of two connected phenyl rings, offers a unique combination of structural rigidity and conformational flexibility. This allows it to engage in specific, high-affinity interactions with biological targets through π-π stacking and hydrophobic interactions.[1] The introduction of a carboxylic acid group transforms this relatively non-reactive hydrocarbon into a versatile pharmacophore, enhancing polarity and providing a critical hydrogen bond donor/acceptor site for target engagement.[2]

The substitution pattern on the benzoic acid ring is paramount for modulating the molecule's biological effect. The 3,5-disubstitution pattern is of particular interest as it allows for the precise tuning of electronic properties, lipophilicity, and steric profile without the direct ortho-group interactions that can sometimes complicate SAR studies.[3] This strategic placement of substituents can profoundly influence the compound's pharmacokinetic and pharmacodynamic profile, leading to derivatives with potent and selective activities, including anti-inflammatory, anticancer, and receptor-specific agonist effects.[4][5] This guide will dissect the properties of this scaffold to provide a clear framework for its application in modern drug discovery.

Synthetic Strategies: Constructing the Core Scaffold

The construction of 3,5-disubstituted benzoic acid biphenyl derivatives predominantly relies on modern cross-coupling reactions, which offer high efficiency and functional group tolerance. The Suzuki-Miyaura cross-coupling reaction is a cornerstone methodology for this purpose.[6]

The Suzuki-Miyaura Cross-Coupling: A Field-Proven Approach

The power of the Suzuki-Miyaura coupling lies in its ability to form a C-C bond between an aryl halide and an arylboronic acid, catalyzed by a palladium complex.[2][6] The choice of starting materials is logical and strategic: a substituted bromobenzoic acid derivative provides the core acid moiety, while a suitably functionalized phenylboronic acid introduces the second phenyl ring. This approach is highly modular, allowing for the synthesis of a diverse library of compounds by simply varying the two coupling partners.[2]

Below is a generalized workflow for this synthesis. The causality is clear: the palladium catalyst cycles through oxidative addition, transmetalation, and reductive elimination to forge the new biphenyl bond, while the base is essential for activating the boronic acid component for transmetalation.[6]

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions A 3,5-Disubstituted Bromobenzoic Acid F Suzuki-Miyaura Cross-Coupling A->F B Substituted Phenylboronic Acid B->F C Pd(PPh₃)₄ Catalyst (e.g., Tetrakis) C->F Catalyst D Aqueous Base (e.g., K₂CO₃) D->F Activator E Solvent System (e.g., 1,4-Dioxane/H₂O) E->F Medium G Workup & Extraction F->G H Purification (Column Chromatography) G->H I Final Product: 3,5-Disubstituted Benzoic Acid Biphenyl Derivative H->I

Caption: Generalized workflow for the synthesis of target derivatives via Suzuki-Miyaura coupling.

Physicochemical Properties & Structural Characterization

The biological fate and activity of a drug candidate are intrinsically linked to its physicochemical properties. For 3,5-disubstituted benzoic acid biphenyl derivatives, key parameters include lipophilicity (logP), electronic effects of the substituents, and overall molecular geometry. The substituents at the 3 and 5 positions can range from electron-donating groups like methoxy (-OCH₃) to electron-withdrawing groups like trifluoromethyl (-CF₃), which significantly alters the pKa of the carboxylic acid and the electron density of the ring system.[4][7]

Protocol: Structural Validation of a Synthesized Derivative

Trustworthiness in research is built on rigorous validation. Every newly synthesized compound must be subjected to a battery of analytical tests to confirm its identity and purity. This protocol is self-validating because the orthogonal nature of the techniques (e.g., mass spectrometry for mass, NMR for connectivity) provides a comprehensive and unambiguous structural confirmation.

  • Purification: The crude product from the synthesis is first purified, typically by column chromatography on silica gel, to isolate the target compound.[2]

  • Thin-Layer Chromatography (TLC): Purity is assessed by spotting the compound on a TLC plate and eluting with an appropriate solvent system (e.g., ethyl acetate/hexane). A single spot indicates a high degree of purity.

  • Melting Point Determination: A sharp melting point range is indicative of a pure crystalline compound. This is compared to literature values if available.[8]

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR Spectroscopy: This is the most powerful technique for structural elucidation. It provides information on the number and connectivity of all hydrogen and carbon atoms in the molecule. The chemical shifts, integration, and coupling patterns must be consistent with the proposed structure.[9]

    • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. A strong, broad absorption around 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, while a sharp peak around 1700 cm⁻¹ corresponds to the C=O stretch.[2]

    • Mass Spectrometry (MS): Determines the molecular weight of the compound by providing a precise mass-to-charge (m/z) ratio of the molecular ion, confirming the elemental composition.[2]

  • Elemental Analysis: Provides the percentage composition of C, H, and N, which must match the calculated values for the proposed molecular formula.[2]

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing a lead compound into a viable drug candidate. For this class of molecules, the SAR can be dissected by considering the contributions of three key structural regions: the benzoic acid core, the substituents at the 3 and 5 positions, and the substitution pattern on the second phenyl ring.

The carboxylic acid is typically essential for activity, acting as a key interaction point with the biological target.[7] The substituents at the 3,5-positions are master regulators of the molecule's properties. For instance, in the development of β3 adrenergic receptor agonists, lipophilic substitutions were found to improve both potency and selectivity.[10] Conversely, for some anti-inflammatory agents, electron-donating groups may enhance activity.[4]

Caption: Key structural regions influencing the Structure-Activity Relationship (SAR).

Key Biological Activities and Therapeutic Applications

Biphenyl derivatives exhibit a wide array of biological activities.[6] The 3,5-disubstituted benzoic acid biphenyl subclass has shown particular promise in several therapeutic areas.

Anti-inflammatory Activity

Chronic inflammation is a driver of numerous diseases.[4] Several 3,5-disubstituted benzoic acid derivatives have been shown to possess potent anti-inflammatory properties. The mechanism often involves the inhibition of key inflammatory mediators. For example, certain compounds can suppress the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, as well as inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).[4][11]

AntiInflammatory_Pathway cluster_pathway Pro-inflammatory Signaling cluster_output Inflammatory Mediators Stimulus Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage Stimulus->Macrophage NFkB NF-κB Pathway Macrophage->NFkB MAPK MAPK Pathway Macrophage->MAPK TargetMol 3,5-Disubstituted Biphenyl Derivative TargetMol->NFkB Inhibits TargetMol->MAPK Inhibits Cytokines Cytokines (TNF-α, IL-6) NFkB->Cytokines COX2 COX-2 / iNOS MAPK->COX2

Caption: Simplified mechanism of anti-inflammatory action via inhibition of signaling pathways.

Anticancer Activity

The benzoic acid scaffold is found in many molecules with significant anticancer potential.[5][12][13] The antiproliferative activity of 3,5-disubstituted biphenyl derivatives has been evaluated against various human cancer cell lines, including breast (MCF-7, MDA-MB-231) and cervical (HeLa) cancer lines.[2][14] The presence and nature of substituents on the biphenyl ring are crucial for activity, with some studies showing that specific substitutions can lead to IC₅₀ values in the low micromolar range, sometimes superior to standard drugs like Tamoxifen.[2][14]

Table 1: Comparative Antiproliferative Activity of Representative Derivatives

Compound ID Substitution Pattern (R3) Target Cell Line IC₅₀ (µM)[2][14]
3j 4'-Benzyloxy MCF-7 9.92
3j 4'-Benzyloxy MDA-MB-231 9.54
9 (Specific 1,2,4-oxadiazole) MCF-7 7.82
15 (Specific 1,2,4-oxadiazole) MCF-7 6.02

| Tamoxifen | (Standard Drug) | MCF-7 | 11.92 |

β3 Adrenergic Receptor Agonism

A novel and highly significant application for this class of compounds is in the treatment of overactive bladder (OAB). Specific biphenyl benzoic acid derivatives have been identified as potent and selective agonists of the human β3 adrenergic receptor (β3-AR).[10][15][16] Agonism of this receptor leads to relaxation of the bladder detrusor muscle. Research in this area has led to the discovery of candidates with an excellent balance of high potency, selectivity, and good oral bioavailability, demonstrating efficacy in preclinical models of OAB.[10][16]

Case Study: Experimental Protocols

Synthesis of 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid (A Representative Analog)

This protocol is adapted from established literature and demonstrates the practical application of the Suzuki-Miyaura coupling.[2]

  • Reaction Setup: To a solution of 1-(4-bromophenyl)cyclopropane-1-carboxylic acid (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add phenylboronic acid (1.0 eq) and potassium carbonate (K₂CO₃) (1.0 eq).

  • Catalyst Addition: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq).

  • Reaction: Heat the resulting mixture at 80-90 °C for 12-18 hours, monitoring the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and acidify with 1M HCl to a pH of ~2-3.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to yield the final product.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This assay provides a reliable method to screen compounds for their ability to inhibit inflammatory responses.[11]

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 5, 10, 25 µM) for 1-2 hours.

  • Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • NO Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess Reagent System according to the manufacturer's protocol. The absorbance is read at 540 nm.

  • Data Analysis: Calculate the percentage inhibition of NO production relative to the LPS-only treated cells. Determine the IC₅₀ value, which is the concentration of the compound that inhibits NO production by 50%.

Conclusion and Future Perspectives

The 3,5-disubstituted benzoic acid biphenyl scaffold represents a highly versatile and therapeutically relevant platform in drug discovery. The modularity of its synthesis, coupled with the profound impact of substitution patterns on its physicochemical and biological properties, provides fertile ground for the rational design of novel therapeutics. Current research has established its potential in treating inflammatory diseases, specific cancers, and overactive bladder.[2][10]

Future efforts should focus on exploring new substitution patterns to enhance potency and selectivity further, while also optimizing pharmacokinetic profiles to improve in vivo efficacy and safety. The application of in silico modeling and computational chemistry can accelerate the design-synthesis-test cycle, enabling more rapid identification of promising candidates.[3][14] As our understanding of disease biology deepens, this adaptable scaffold will undoubtedly be leveraged to develop next-generation therapies for a host of unmet medical needs.

References

  • Discovery of a Novel Series of Biphenyl Benzoic Acid Derivatives as Highly Potent and Selective Human β3 Adrenergic Receptor Agonists with Good Oral Bioavailability. Part II. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Discovery of a novel series of biphenyl benzoic acid derivatives as highly potent and selective human beta3 adrenergic receptor agonists with good oral bioavailability. Part II. PubMed. Available from: [Link]

  • Biological deeds of Biphenyl derivatives - A short Review. IJSDR. Available from: [Link]

  • Nonsteroidal antiinflammatory agents. 2. Synthesis of 4',5-disubstituted 3-biphenylylacetic acids and their derivatives with antiinflammatory and analgesic activities. PubMed. Available from: [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. SCIRP. Available from: [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. Available from: [Link]

  • Discovery of a novel series of biphenyl benzoic acid derivatives as potent and selective human beta3-adrenergic receptor agonists with good oral bioavailability. Part I. PubMed. Available from: [Link]

  • Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A. Available from: [Link]

  • A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. MDPI. Available from: [Link]

  • Synthesis and Physicochemical Properties of Functional Biphenyl Derivatives Designed for Anisotropic Nanomaterials. Liquid Crystals and their Application. Available from: [Link]

  • Structure-activity relationships of 3,5-disubstituted benzamides as glucokinase activators with potent in vivo efficacy. PubMed. Available from: [Link]

  • Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. Available from: [Link]

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Bentham Science. Available from: [Link]

  • Methods for preparing biphenyl benzoic acid derivatives. Google Patents.
  • Treatment of cancer using benzoic acid derivatives. Google Patents.
  • SYNTHESIS OF DIVERSE 3-AZIDO-5-(AZIDOMETHYL)BENZENE DERIVATIVES VIA FORMAL C–H AZIDATION AND FUNCTIONAL GROUP-SELECTIVE TRANSF. HETEROCYCLES. Available from: [Link]

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed. Available from: [Link]

  • Synthesis and Evaluation of 3,5-Disubstituted-1,2,4-Oxadiazolyl Benzamides as Potential Anti-Breast Cancer Agents: In Vitro and In Silico Studies. PubMed. Available from: [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. Available from: [Link]

  • Synthesis and Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. MDPI. Available from: [Link]

  • Synthesis and Biological Activities of 3,5-Disubstituted- 4-Hydroxycinnamic Acids Linked to a Functionalized Coumarin. ResearchGate. Available from: [Link]

  • Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity. Google Patents.
  • Synthesis and Evaluation of Anti-inflammatory N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones. PubMed. Available from: [Link]

  • Novel biphenyl ester derivatives as tyrosinase inhibitors: Synthesis, crystallographic, spectral analysis and molecular docking studies. PMC. Available from: [Link]

Sources

The Trifluoromethoxy Advantage: Engineering High-Performance Biphenyls in Drug Discovery & Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The trifluoromethoxy group (


) has evolved from a niche curiosity to a cornerstone of modern structure-activity relationship (SAR) campaigns. Often termed a "super-halogen" or "pseudo-halogen," it offers a unique physicochemical triad: extreme lipophilicity (Hansch 

), high electronegativity (

), and a distinct orthogonal conformational preference.[1]

This technical guide focuses specifically on trifluoromethoxy-containing biphenyls . These scaffolds are privileged structures in two distinct high-value sectors:

  • Medicinal Chemistry: As metabolic blockers and bioavailability enhancers.[2][3]

  • Materials Science: As core mesogens for negative dielectric anisotropy liquid crystals.

Part 1: The Fluorine Effect – Physicochemical Rationale

To deploy


 biphenyls effectively, one must understand the causality behind their performance. It is not merely a "heavy methoxy" group; it is a structural modulator.
The Orthogonal Twist (Conformational Control)

Unlike the methoxy group (


), which typically adopts a coplanar conformation with the aromatic ring (

dihedral angle

) to maximize

conjugation, the

group twists out of plane.
  • Mechanism: The steric bulk of the fluorine atoms and the hyperconjugative interaction between the oxygen lone pair and the C-F antibonding orbital (

    
    ) force the 
    
    
    
    bond to rotate
    
    
    relative to the ring.
  • Impact: This orthogonality creates a unique 3D shape, preventing "flat" stacking in protein pockets and improving selectivity.

Lipophilicity & Metabolic Shielding

The


 group is one of the most lipophilic substituents available, significantly altering the partition coefficient (

).
SubstituentHansch

Constant
Hammett

Metabolic Stability

0.000.00Low

0.56-0.17Low (Benzylic oxidation)

-0.02-0.27Low (O-demethylation)

0.880.54High

1.04 0.35 Very High

Table 1: Comparative physicochemical metrics. Note the superior lipophilicity of


 even compared to 

.
Logic Flow: From Structure to Function

OCF3_Properties Prop1 High Electronegativity (χ = 3.7) Mech1 Metabolic Blockade (Resists CYP450) Prop1->Mech1 Prop2 Orthogonal Conformation (90° Twist) Mech2 Unique 3D Space Filling Prop2->Mech2 Prop3 Lipophilicity (Hansch π = 1.04) Mech3 Membrane Permeability Prop3->Mech3 Outcome High Bioavailability & Target Selectivity Mech1->Outcome Mech2->Outcome Mech3->Outcome

Figure 1: The causal pathway from physicochemical properties to biological outcomes.[1]

Part 2: Synthetic Architectures

Synthesizing


 biphenyls presents a dichotomy: Late-Stage Functionalization  (risky, high reward) vs. Building Block Assembly  (reliable, scalable).[1]
The Challenge of Direct Trifluoromethoxylation

Directly installing


 onto a biphenyl core is difficult because the trifluoromethoxide anion (

) is thermally unstable, rapidly decomposing to carbonyl fluoride (

) and fluoride (

).
The Preferred Route: Modular Assembly (Suzuki-Miyaura)

For reproducible SAR libraries, the industry standard is the palladium-catalyzed cross-coupling of pre-functionalized building blocks. This method avoids the instability of


 intermediates.
Experimental Protocol: Pd-Catalyzed Synthesis of 4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbonitrile

Rationale: This protocol uses Pd(dppf)Cl2 for its large bite angle and stability, and Potassium Phosphate as a base to facilitate transmetallation without hydrolyzing sensitive groups.

Materials:

  • 4-Bromobenzonitrile (1.0 equiv)[1]

  • 4-(Trifluoromethoxy)phenylboronic acid (1.2 equiv)[1]

  • 
     (3 mol%)[1]
    
  • 
     (2.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a 25 mL Schlenk tube and cool under a stream of Argon.

  • Charging: Add 4-bromobenzonitrile (182 mg, 1.0 mmol), 4-(trifluoromethoxy)phenylboronic acid (247 mg, 1.2 mmol), and

    
     (424 mg, 2.0 mmol).
    
  • Catalyst Addition: Add the Pd catalyst (24 mg, 0.03 mmol) last to minimize oxidation.

  • Solvation: Degas the solvent mixture (Dioxane/Water) via sparging with Argon for 15 minutes, then transfer 5 mL to the reaction vessel via syringe.

  • Reaction: Seal the tube and heat to 80°C for 12 hours. (Monitor via TLC/LCMS; look for disappearance of the bromide).

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash the filtrate with brine (2 x 10 mL). Dry over

    
     and concentrate in vacuo.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Self-Validation Check:

  • Success Indicator:

    
     NMR should show a singlet around -58.0 ppm . If multiple peaks appear, check for protodeboronation of the boronic acid (a common side reaction if the base is too strong or temp is too high).
    

Part 3: Applications in High-Value Sectors

Medicinal Chemistry: The Bioisostere Strategy

The


 biphenyl motif is increasingly used to replace chlorobiphenyls or methoxybiphenyls.
  • Metabolic Blocking: In the drug Riluzole (ALS treatment), the

    
     group prevents ring oxidation. In biphenyl candidates, placing 
    
    
    
    at the para-position blocks the primary site of CYP450 metabolism, extending half-life (
    
    
    ).
  • CNS Penetration: The high lipophilicity assists in crossing the Blood-Brain Barrier (BBB).

Materials Science: Liquid Crystals (LC)

Biphenyls are the "mesogenic core" of many liquid crystals.

  • Dielectric Anisotropy (

    
    ):  For Vertical Alignment (VA) displays, materials with negative
    
    
    
    are required.[1][4][5]
  • The Role of

    
    :  When placed laterally or terminally on a biphenyl, the strong electronegativity of fluorine pulls electron density perpendicular to the long molecular axis. This creates/enhances negative dielectric anisotropy, essential for modern high-speed displays.
    
Decision Framework: When to use Biphenyls

Application_Logic Start Design Objective Branch1 Drug Discovery Start->Branch1 Branch2 Materials Science Start->Branch2 Q1 Need metabolic stability? Branch1->Q1 Q2 Need negative dielectric anisotropy? Branch2->Q2 Act1 Use p-OCF3 Biphenyl (Blocks CYP450) Q1->Act1 Yes Act2 Use Lateral-F, Terminal-OCF3 (Dipole Perpendicular to Axis) Q2->Act2 Yes

Figure 2: Strategic decision tree for incorporating trifluoromethoxy biphenyls.

References

  • Physicochemical Properties & Drug Design

    • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[2][6][7][8]

    • Source: MDPI (Molecules), 2025.
    • URL:[Link][1]

  • Synthetic Methodology (Suzuki Coupling)

    • Title: Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction.[9][10][11]

    • Source: Royal Society of Chemistry (RSC Advances), 2023.
    • URL:[Link]

  • Liquid Crystal Applications

    • Title: High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications.[5]

    • Source: MDPI (Crystals), 2013.
    • URL:[Link][1]

  • Advanced Radical Synthesis

    • Title: Recent Advances on the Halo- and Cyano-Trifluoromethyl
    • Source: MDPI (Molecules), 2021.[1]

    • URL:[Link][1]

  • General Properties

    • Title: Trifluoromethyl ethers – synthesis and properties of an unusual substituent.[12]

    • Source: Beilstein Journal of Organic Chemistry, 2011.
    • URL:[Link][1]

Sources

An In-depth Technical Guide to 5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid, a specialized chemical intermediate with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights to support your research and development endeavors.

Core Molecular Attributes

5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core with a nitro group and a 4-trifluoromethoxyphenyl group at the 3 and 5 positions, respectively.

Molecular Formula and Weight

Based on its chemical name, the molecular formula can be determined by summing the atoms of its constituent parts: a benzene ring (C₆), a carboxylic acid group (COOH), a nitro group (NO₂), and a trifluoromethoxyphenyl group (OC₆H₄CF₃), with adjustments for the linkages between these moieties. The resulting molecular formula is C₁₄H₈F₃NO₅ .

The molecular weight is calculated from the molecular formula as follows: (14 x 12.011) + (8 x 1.008) + (3 x 18.998) + (1 x 14.007) + (5 x 15.999) = 343.22 g/mol .

Table 1: Core Chemical Identifiers

PropertyValue
CAS Number 1261782-84-6[1]
Molecular Formula C₁₄H₈F₃NO₅
Molecular Weight 343.22 g/mol

Synthesis and Mechanistic Considerations

The synthesis of 5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid typically involves a multi-step process, culminating in a regioselective nitration reaction. The choice of synthetic strategy is critical for achieving a high yield of the desired isomer.

Proposed Synthetic Pathway

A logical synthetic approach would involve the Suzuki-Miyaura coupling of 3-bromo-5-nitrobenzoic acid with 4-(trifluoromethoxy)phenylboronic acid, or alternatively, the nitration of a 3-(4-trifluoromethoxyphenyl)benzoic acid precursor. The latter is often preferred for its atom economy and the availability of starting materials.

The nitration of a 3-(4-trifluoromethoxyphenyl)benzoic acid intermediate would proceed via an electrophilic aromatic substitution mechanism. A mixture of concentrated nitric acid and sulfuric acid is the standard nitrating agent, which generates the highly electrophilic nitronium ion (NO₂⁺). The trifluoromethoxy group (-OCF₃) is a deactivating but ortho-, para-directing group, while the benzoic acid moiety is a meta-directing group. Therefore, the nitration of 3-(4-trifluoromethoxyphenyl)benzoic acid is expected to yield the 5-nitro isomer as a major product.

G cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Aromatic Substitution HNO3 Nitric Acid NO2+ Nitronium Ion HNO3->NO2+ + H2SO4 H2SO4 Sulfuric Acid H2O Water HSO4- Bisulfate Precursor 3-(4-trifluoromethoxyphenyl)benzoic acid SigmaComplex Resonance-Stabilized Sigma Complex Precursor->SigmaComplex + NO2+ Product 5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid SigmaComplex->Product - H+

Caption: Proposed reaction mechanism for the nitration of 3-(4-trifluoromethoxyphenyl)benzoic acid.

Experimental Protocol: Nitration

This protocol outlines a general procedure for the nitration of an aromatic precursor.

Materials:

  • 3-(4-trifluoromethoxyphenyl)benzoic acid

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to 3-(4-trifluoromethoxyphenyl)benzoic acid with stirring.

  • Once the precursor is fully dissolved, add concentrated nitric acid dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring at low temperature and monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous mixture with dichloromethane (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Physicochemical Properties and Spectroscopic Analysis

The physicochemical properties of 5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid are influenced by its constituent functional groups. The presence of the trifluoromethoxy and nitro groups increases the molecule's lipophilicity and electron-withdrawing character, which can be advantageous in drug design for enhancing membrane permeability and metabolic stability.[2]

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueRationale
Melting Point >150 °CAromatic carboxylic acids with nitro groups tend to have high melting points due to strong intermolecular interactions.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone), sparingly soluble in nonpolar solvents, and poorly soluble in water.The carboxylic acid group provides some polarity, but the large aromatic structure dominates.
pKa ~3.0 - 4.0The electron-withdrawing nitro and trifluoromethoxy groups increase the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2).
Spectroscopic Signatures

While experimental spectra for this specific compound are not widely available, the expected spectroscopic features can be predicted based on its structure.

  • ¹H NMR: Aromatic protons will appear as complex multiplets in the downfield region (δ 7.5-9.0 ppm). The carboxylic acid proton will be a broad singlet at a very downfield chemical shift (δ > 10 ppm).

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid will appear around δ 165-175 ppm. Aromatic carbons will be in the δ 120-150 ppm range, with the carbon attached to the nitro group being significantly downfield. The trifluoromethoxy carbon will appear as a quartet due to coupling with the fluorine atoms.

  • ¹⁹F NMR: A singlet corresponding to the -OCF₃ group is expected.

  • IR Spectroscopy: Characteristic peaks will include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), and strong asymmetric and symmetric stretches for the NO₂ group (~1530 and ~1350 cm⁻¹, respectively).

Analytical and Purification Protocols

Ensuring the purity of synthesized 5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid is crucial for its use in research and development. A combination of chromatographic and spectroscopic techniques is recommended.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of organic compounds.

Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid or formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Procedure:

  • Prepare a stock solution of the sample in the mobile phase (approximately 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter.

  • Inject 10 µL of the sample and run the gradient method.

  • Purity is determined by the area percentage of the main peak relative to the total peak area.

Purification: Recrystallization

For purification on a larger scale, recrystallization is an effective method.

Procedure:

  • Dissolve the crude product in a minimum amount of a hot solvent in which the compound has high solubility (e.g., ethanol, ethyl acetate).

  • If impurities are present, hot filter the solution.

  • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

G CrudeProduct Crude Product Dissolution Dissolve in Hot Solvent CrudeProduct->Dissolution Filtration Hot Filtration (optional) Dissolution->Filtration Crystallization Cool to Induce Crystallization Filtration->Crystallization Isolation Vacuum Filtration Crystallization->Isolation Drying Dry Under Vacuum Isolation->Drying PureProduct Purified Product Drying->PureProduct

Caption: General workflow for the purification of 5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid by recrystallization.

Applications in Drug Discovery and Materials Science

Benzoic acid derivatives are a cornerstone of medicinal chemistry, with many exhibiting a wide range of biological activities.[3] The unique combination of functional groups in 5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid makes it an attractive scaffold for the development of novel therapeutic agents and advanced materials.

  • Anticancer Research: The nitroaromatic and benzoic acid moieties are found in numerous compounds with demonstrated anticancer properties.[3] This compound could serve as a key intermediate for the synthesis of novel kinase inhibitors or other targeted therapies.

  • Antibacterial Agents: The trifluoromethoxy group can enhance the antibacterial activity of a compound.[4] This makes 5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid a promising starting material for the development of new antibiotics.

  • Materials Science: The electron-deficient nature of the aromatic system makes this compound a candidate for applications in organic electronics, such as in the synthesis of n-type organic semiconductors.

Conclusion

5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid is a valuable and versatile chemical building block. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organic chemistry methodologies. The presence of multiple functional groups offers numerous avenues for further chemical modification, making it a highly attractive intermediate for the development of novel pharmaceuticals and advanced materials. This guide provides a solid foundation for researchers and developers to understand and utilize this compound in their work.

References

  • PubChem. 3-Fluoro-5-nitrobenzoic acid. Available at: [Link]

  • PrepChem. Synthesis of A. 5-methylsulphamyl-3-nitro-4-phenoxy-benzoic acid. Available at: [Link]

  • PubChem. 5-Hydroxy-3-(4-trifluoromethoxyphenyl)benzoic acid. Available at: [Link]

  • MDPI. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Available at: [Link]

  • University of Southampton. Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. Available at: [Link]

  • Wikipedia. 4-Nitrobenzoic acid. Available at: [Link]

  • Google Patents. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds.
  • Organic Syntheses. p-NITROBENZOIC ACID. Available at: [Link]

  • NIST. Benzoic acid, 3,4,5-trimethoxy-. Available at: [Link]

  • Beilstein Journals. Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow. Available at: [Link]

  • EPA. Benzoic acid, 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-, 2-ethoxy-1-methyl-2-oxoethyl ester - Substance Details. Available at: [Link]

  • PubMed. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Available at: [Link]

  • NIST. Benzoic acid, 3-nitro-. Available at: [Link]

  • EPA. [3-(Benzyloxy)-5-(trifluoromethoxy)phenyl]boronic acid Properties. Available at: [Link]

Sources

A Technical Guide to Pharmacophore Modeling of Nitro-Biphenyl Benzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of pharmacophore modeling as applied to the nitro-biphenyl benzoic acid scaffold, a chemical framework of significant interest in contemporary drug discovery. We will explore the core principles, methodologies, and validation techniques essential for developing robust and predictive pharmacophore models. This document is intended for researchers, medicinal chemists, and computational scientists engaged in the design and development of novel therapeutics.

Introduction: The Therapeutic Potential of Nitro-Biphenyl Benzoic Acid Scaffolds

The biphenyl benzoic acid framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a nitro group can significantly modulate the electronic properties, and therefore the biological activity, of these molecules.[2] The nitro group, often considered both a pharmacophore and a potential toxicophore, can participate in crucial interactions with biological targets and is a feature of various antibacterial, antihypertensive, and antineoplastic agents.[2] Specifically, the nitro-biphenyl benzoic acid scaffold has been investigated for its potential in various therapeutic areas.[3][4]

Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) that distills the complex three-dimensional (3D) structure of a molecule into a simplified representation of its essential interaction features.[5] This approach is instrumental in virtual screening, lead optimization, and predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[6] By identifying the key chemical features responsible for a molecule's biological activity, we can rationally design novel compounds with improved potency and selectivity.[7][8]

This guide will delineate the systematic process for constructing and validating pharmacophore models for nitro-biphenyl benzoic acid derivatives, providing both theoretical grounding and practical, step-by-step workflows.

Pillar 1: Foundational Principles of Pharmacophore Modeling

A pharmacophore is an abstract representation of the 3D arrangement of essential molecular features that are critical for a ligand's interaction with a specific biological target. These features typically include:

  • Hydrogen Bond Acceptors (HBA): Atoms or groups that can accept a hydrogen bond.

  • Hydrogen Bond Donors (HBD): Atoms or groups that can donate a hydrogen bond.

  • Aromatic Rings (AR): Planar, cyclic, and conjugated systems.

  • Hydrophobic (HY) regions: Nonpolar groups that favorably interact with nonpolar environments.

  • Positive and Negative Ionizable (PI/NI) features: Groups that are likely to be charged at physiological pH.

There are two primary approaches to generating pharmacophore models:

  • Ligand-Based Pharmacophore Modeling: This method is employed when the 3D structure of the biological target is unknown. It relies on a set of known active ligands to derive a common feature hypothesis that is presumed to be responsible for their activity.

  • Structure-Based Pharmacophore Modeling: When the 3D structure of the target (e.g., a protein from X-ray crystallography or NMR) is available, this approach is used. The model is generated by analyzing the key interactions between the target and a bound ligand within the active site.[9]

Pillar 2: A Step-by-Step Technical Workflow

This section details the experimental protocols for developing a robust pharmacophore model for nitro-biphenyl benzoic acid scaffolds.

This approach is particularly useful in the early stages of drug discovery when a validated target structure may not be available.

Step 1: Dataset Curation and Preparation

  • Selection of Training and Test Sets: Compile a dataset of nitro-biphenyl benzoic acid derivatives with a wide range of biological activities. Divide this dataset into a training set (typically 70-80% of the compounds) to generate the pharmacophore models and a test set (the remaining 20-30%) to validate the predictive power of the generated models.[10]

  • Structural and Energetic Refinement: Generate 3D conformations for each molecule and perform energy minimization using a suitable force field (e.g., MMFF94).

Step 2: Pharmacophore Model Generation

  • Feature Identification: Identify the key pharmacophoric features present in the training set molecules. For nitro-biphenyl benzoic acid scaffolds, these would likely include aromatic rings, a hydrogen bond acceptor (from the carboxylic acid and nitro groups), and a hydrogen bond donor (from the carboxylic acid).[11]

  • Hypothesis Generation: Utilize software such as Discovery Studio (formerly CATALYST), LigandScout, or PHASE to generate multiple pharmacophore hypotheses that align the common features of the most active compounds.[12] The software will rank these hypotheses based on a scoring function that considers how well they map to the active molecules while excluding inactive ones.

Step 3: Pharmacophore Model Validation

  • Test Set Validation: The most critical validation step is to assess the model's ability to distinguish between active and inactive compounds in the external test set.[13] A good model should assign high fit scores to active molecules and low scores to inactive ones.

  • Fischer's Randomization Test (CatScramble): This statistical validation method involves scrambling the activity data of the training set and generating new pharmacophore hypotheses.[13] The original hypothesis is considered statistically significant if it is superior to the models generated from the randomized data.

  • Receiver Operating Characteristic (ROC) Curve Analysis: This is a graphical plot that illustrates the diagnostic ability of a binary classifier system as its discrimination threshold is varied. For a pharmacophore model, it plots the true positive rate (sensitivity) against the false positive rate (1-specificity). The Area Under the Curve (AUC) is a measure of the model's predictive accuracy.[14]

This method offers a more direct approach when the target structure is known.

Step 1: Target and Ligand Preparation

  • Protein Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the protein by adding hydrogen atoms, assigning protonation states, and minimizing the structure to relieve any steric clashes.

  • Ligand Preparation: If a co-crystallized ligand is present, ensure its structure is correctly represented, including bond orders and protonation states.

Step 2: Interaction Analysis and Pharmacophore Generation

  • Binding Site Analysis: Identify the key amino acid residues in the binding pocket that interact with the ligand.

  • Feature Extraction: Generate a pharmacophore model based on these interactions. For a nitro-biphenyl benzoic acid ligand, this could involve hydrogen bonds between the carboxylic acid and polar residues, pi-pi stacking of the biphenyl rings with aromatic residues, and interactions of the nitro group.[15]

Step 3: Model Refinement and Validation

  • Exclusion Volumes: Add exclusion volume spheres to the model to represent regions of the binding site occupied by the protein, preventing clashes in virtual screening.[9]

  • Validation: Validate the model by docking a set of known active and inactive compounds and assessing its ability to correctly rank them based on their interactions with the pharmacophoric features.

Pillar 3: Data Presentation and Visualization

Clear presentation of data is crucial for interpreting the results of pharmacophore modeling studies.

Pharmacophore Hypothesis Features Training Set Correlation (R²) Test Set Correlation (Q²) Fischer's Test Significance
Hypo-12 HBA, 2 AR, 1 HY0.950.8895%
Hypo-21 HBA, 1 HBD, 2 AR0.890.8190%
Hypo-32 HBA, 1 AR, 1 HY0.850.7585%
This is a hypothetical table for illustrative purposes.

Diagram 1: General Pharmacophore Modeling Workflow

PharmacophoreWorkflow cluster_ligand Ligand-Based cluster_structure Structure-Based L1 Dataset Curation (Actives & Inactives) L2 3D Conformation Generation L1->L2 L3 Pharmacophore Hypothesis Generation L2->L3 L4 Model Validation (Test Set, Fischer's) L3->L4 VS Virtual Screening L4->VS S1 Target Preparation (PDB Structure) S2 Binding Site Analysis S1->S2 S3 Interaction-Based Pharmacophore Generation S2->S3 S4 Model Refinement (Exclusion Volumes) S3->S4 S4->VS LeadOpt Lead Optimization VS->LeadOpt

Caption: A generalized workflow for both ligand-based and structure-based pharmacophore modeling.

Diagram 2: Hypothetical Pharmacophore Model for a Nitro-Biphenyl Benzoic Acid Scaffold

Caption: A hypothetical 3D pharmacophore model illustrating key features and distances.

Conclusion

Pharmacophore modeling is a powerful and versatile computational tool that plays a critical role in modern drug discovery.[6] For the nitro-biphenyl benzoic acid scaffold, this methodology provides a rational framework for understanding structure-activity relationships and for the design of novel, potent, and selective therapeutic agents. The successful application of pharmacophore modeling, as outlined in this guide, relies on careful dataset preparation, rigorous model generation, and comprehensive validation. By integrating both ligand- and structure-based approaches, researchers can significantly accelerate the journey from initial hit identification to lead optimization.

References

  • Vertex AI Search. (2007). Pharmacophore Modeling in Drug Discovery and Development: An Overview.
  • Vertex AI Search. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery.
  • Vertex AI Search. (n.d.). Pharmacophore Modeling in Drug Discovery and Development: An Overview.
  • Nanotechnology Perceptions. (n.d.). Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions.
  • DergiPark. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status.
  • Frontiers. (n.d.). Pharmacophore modeling: advances and pitfalls.
  • Vertex AI Search. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B.
  • Vertex AI Search. (2024). Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation.
  • ResearchGate. (2021). How to do validation of ligand-based pharmacophore model in Ligandscout?.
  • Vertex AI Search. (n.d.). Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva.
  • PubMed. (2008). Discovery of a novel series of biphenyl benzoic acid derivatives as highly potent and selective human beta3 adrenergic receptor agonists with good oral bioavailability. Part II.
  • ACS Publications. (2008). Discovery of a Novel Series of Biphenyl Benzoic Acid Derivatives as Potent and Selective Human β3-Adrenergic Receptor Agonists with Good Oral Bioavailability. Part I | Journal of Medicinal Chemistry.
  • LookChem. (n.d.). Cas 18211-41-1,4'-NITRO[1,1'-BIPHENYL]-2-CARBOXYLIC ACID.
  • Vertex AI Search. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids.
  • PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • Arabian Journal of Chemistry. (2022). Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identificatio.

Sources

The Ascendant Scaffold: A Technical Guide to 5-Nitro-3-Arylbenzoic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the search for novel molecular scaffolds that offer a blend of synthetic accessibility, structural versatility, and potent biological activity is a perpetual endeavor. Among the myriad of candidates, 5-nitro-3-arylbenzoic acid derivatives have emerged as a promising class of compounds with significant therapeutic potential. This in-depth technical guide provides a comprehensive overview of this scaffold, from its rational design and synthesis to its diverse biological applications and the critical structure-activity relationships that govern its efficacy. As senior application scientists, our goal is to not only present established protocols but to also provide the underlying scientific rationale, empowering researchers to innovate and adapt these methodologies for their specific drug discovery programs.

The 5-Nitro-3-Arylbenzoic Acid Core: A Strategic Design

The 5-nitro-3-arylbenzoic acid scaffold is a privileged structure in drug design, strategically combining three key pharmacophoric elements: a benzoic acid moiety, a biphenyl core, and a nitro group. Each component plays a distinct and often synergistic role in modulating the compound's physicochemical properties and biological activity.

  • The Benzoic Acid Moiety: The carboxylic acid group is a cornerstone of many successful drugs. Its ability to act as a hydrogen bond donor and acceptor facilitates critical interactions with the active sites of enzymes and receptors.[1] Furthermore, its ionizable nature is crucial for modulating aqueous solubility and pharmacokinetic profiles.

  • The Biphenyl Core: The 3-aryl substitution creates a biphenyl or biaryl-like structure, a common motif in a wide range of biologically active molecules.[2] This extended aromatic system can engage in π-π stacking and hydrophobic interactions within biological targets, contributing to binding affinity. The rotational flexibility of the biphenyl linkage allows the molecule to adopt various conformations, potentially enabling it to bind to different targets or adapt to the specific topology of a binding pocket.

  • The Nitro Group: The 5-nitro substituent is a powerful electron-withdrawing group that significantly influences the electronic character of the entire molecule.[1] This has several important consequences:

    • Increased Acidity: The nitro group increases the acidity of the carboxylic acid, which can enhance its interaction with basic residues in a protein's active site.[1]

    • Modulation of Reactivity: The nitro group can be chemically transformed, most notably through reduction to an amino group, providing a handle for further derivatization and the synthesis of compound libraries.[3]

    • Biological Activity: The nitro group itself is a known pharmacophore in various antimicrobial and anticancer agents.[4][5] It can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) that can be cytotoxic to cancer cells or microorganisms.[6]

This strategic combination of functional groups makes 5-nitro-3-arylbenzoic acid derivatives a compelling scaffold for the development of novel therapeutics.

Synthesis of the 5-Nitro-3-Arylbenzoic Acid Scaffold

The construction of the 5-nitro-3-arylbenzoic acid core can be approached through several synthetic strategies. A highly efficient and versatile method involves the use of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, to form the key carbon-carbon bond between the two aromatic rings.[1][2]

The general synthetic workflow can be conceptualized as follows:

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product A 3-Bromo-5-nitrobenzoic acid C Pd(0) catalyst Base Solvent A->C B Arylboronic acid B->C D 5-Nitro-3-arylbenzoic acid C->D C-C bond formation

Figure 1: General workflow for the synthesis of 5-nitro-3-arylbenzoic acids.

Key Synthetic Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between sp2-hybridized carbon atoms.[3] The reaction typically involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base.

Experimental Protocol: Synthesis of a 5-Nitro-3-arylbenzoic Acid Derivative

This protocol describes a general procedure for the synthesis of a 5-nitro-3-arylbenzoic acid derivative via a Suzuki-Miyaura coupling reaction.

Materials:

  • 3-Bromo-5-nitrobenzoic acid

  • Substituted arylboronic acid

  • Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., potassium carbonate, cesium carbonate)

  • Solvent (e.g., a mixture of toluene, ethanol, and water or dioxane and water)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-bromo-5-nitrobenzoic acid (1.0 equivalent) and the desired arylboronic acid (1.1-1.5 equivalents) in the chosen solvent system.

  • Degassing: Degas the solution by bubbling an inert gas through it for 15-30 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

  • Addition of Base and Catalyst: Add the base (2.0-3.0 equivalents) and the palladium(0) catalyst (0.01-0.05 equivalents) to the reaction mixture under the inert atmosphere.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a biphasic solvent system was used, separate the layers. Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid product.

  • Isolation and Purification: Collect the crude product by filtration. The product can be further purified by recrystallization or column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which is why the reaction is carried out under an inert atmosphere.

  • Base: The base is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.[7] The choice of base can significantly impact the reaction rate and yield.

  • Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.

Biological Activities and Therapeutic Potential

Derivatives of the 5-nitro-3-arylbenzoic acid scaffold have shown promise in a variety of therapeutic areas, most notably as anticancer and antimicrobial agents. The biological activity is often attributed to the unique combination of the biphenyl core, which can interact with various biological targets, and the nitro group, which can induce cellular stress.

Anticancer Activity

Several studies have demonstrated the potent anticancer activity of biphenyl carboxylic acid derivatives.[1][2] While specific data for 5-nitro-3-arylbenzoic acids is limited, the existing literature on related compounds provides a strong rationale for their investigation as anticancer agents.

For instance, a library of biphenyl carboxylic acids synthesized via Suzuki-Miyaura coupling showed significant in vitro anticancer activity against MCF-7 and MDA-MB-231 breast cancer cell lines.[1] One derivative, with a benzyloxy substituent, displayed IC50 values of 9.92 µM against MCF-7 and 9.54 µM against MDA-MB-231 cells.[2] Another study on hydroxylated biphenyl compounds reported IC50 values as low as 1.7 µM against melanoma cells.[8]

The presence of the nitro group at the 5-position is hypothesized to enhance the anticancer potential through several mechanisms:

  • Induction of Oxidative Stress: The nitro group can be enzymatically reduced within cancer cells to form a nitro anion radical, which can then react with molecular oxygen to produce superoxide radicals and other reactive oxygen species (ROS).[6] Elevated ROS levels can lead to DNA damage, protein oxidation, and lipid peroxidation, ultimately triggering apoptosis.

  • Inhibition of Key Signaling Pathways: Biphenyl structures are known to interact with various kinases and other signaling proteins involved in cancer cell proliferation and survival. The specific substitution pattern on the aryl ring can be tuned to achieve selectivity for particular targets.

Data Summary: Anticancer Activity of Related Biphenyl Carboxylic Acids

Compound ClassCancer Cell LineIC50 (µM)Reference
Biphenyl Carboxylic AcidsMCF-710.14[1]
MDA-MB-23110.78[1]
Benzyloxy Biphenyl Carboxylic AcidMCF-79.92[2]
MDA-MB-2319.54[2]
Hydroxylated Biphenyl CompoundMelanoma1.7[8]
Antimicrobial Activity

Nitroaromatic compounds have a long history of use as antimicrobial agents.[4][5] The nitro group is a key pharmacophore in drugs like metronidazole and nitrofurantoin. The mechanism of action often involves the intracellular reduction of the nitro group to cytotoxic metabolites that can damage microbial DNA and proteins.[9]

Derivatives of 2-chloro-5-nitrobenzoic acid have recently been explored as potential next-generation antibacterials.[10] One such derivative exhibited a broad inhibitory profile against both Gram-positive and Gram-negative bacteria. Another derivative showed selective inhibition against methicillin-resistant Staphylococcus aureus (MRSA).[10]

The 5-nitro-3-arylbenzoic acid scaffold is therefore a promising starting point for the development of new antimicrobial agents. The aryl substituent at the 3-position provides an opportunity to modulate the lipophilicity and steric properties of the molecule, which can influence its ability to penetrate bacterial cell walls and interact with intracellular targets.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Test compound (5-nitro-3-arylbenzoic acid derivative)

  • Bacterial or fungal strain

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Inoculum: Prepare a standardized suspension of the microorganism from a fresh culture.

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compound in the growth medium directly in the 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Controls: Include a positive control (microorganism in growth medium without the compound) and a negative control (growth medium only).

  • Incubation: Incubate the plates at the appropriate temperature and for the required duration (e.g., 18-24 hours for bacteria).

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Structure-Activity Relationships (SAR)

The biological activity of 5-nitro-3-arylbenzoic acid derivatives is highly dependent on the nature and position of the substituents on both aromatic rings. A systematic exploration of the structure-activity relationship is crucial for optimizing the potency and selectivity of these compounds.

SAR_Diagram cluster_scaffold 5-Nitro-3-Arylbenzoic Acid Scaffold cluster_activity Modulation of Biological Activity scaffold A R1 Potency Potency A->Potency Size, Lipophilicity, Electronic Effects B R2 Selectivity Selectivity B->Selectivity Steric Hindrance, Hydrogen Bonding C NO2 C->Potency Redox Potential D COOH PK Pharmacokinetics D->PK Solubility, Ionization

Figure 2: Key structural elements influencing the biological activity of 5-nitro-3-arylbenzoic acids.

Key SAR Insights:

  • Substituents on the 3-Aryl Ring (R1): The nature of the substituents on the 3-aryl ring can have a profound impact on activity. Electron-donating groups may enhance potency in some cases by modulating the electronic properties of the biphenyl system.[1] Lipophilic groups can improve membrane permeability, which is particularly important for antimicrobial activity.

  • Substituents on the Benzoic Acid Ring (R2): While the core topic is 5-nitro-3-arylbenzoic acid, further substitution on this ring can be explored. For example, the introduction of a hydroxyl group could introduce antioxidant properties or provide an additional hydrogen bonding site.

  • The Position of the Nitro Group: While this guide focuses on the 5-nitro isomer, it is worth noting that the position of the nitro group can significantly affect biological activity. In some related compound series, meta-nitro substitution has been found to be more favorable for antibacterial activity than para-substitution.[11]

Future Directions and Conclusion

The 5-nitro-3-arylbenzoic acid scaffold represents a fertile ground for the discovery of new therapeutic agents. Future research in this area should focus on several key aspects:

  • Library Synthesis and Screening: The synthesis and screening of focused libraries of 5-nitro-3-arylbenzoic acid derivatives with diverse substituents on the 3-aryl ring are needed to fully elucidate the SAR and identify lead compounds for various therapeutic targets.

  • Mechanism of Action Studies: For active compounds, detailed mechanistic studies are required to identify their specific molecular targets and understand the pathways through which they exert their biological effects.

  • Optimization of Pharmacokinetic Properties: Lead compounds should be subjected to medicinal chemistry optimization to improve their ADME (absorption, distribution, metabolism, and excretion) properties and in vivo efficacy.

References

  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021). MDPI. [Link]

  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025). SpringerLink. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Synthesis of 3-methyl-5-nitrobenzoic acid. (n.d.). PrepChem.com. [Link]

  • Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. (n.d.). PMC. [Link]

  • Exploring the anticancer potential of nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamides: synthesis, biological assessment, and computational analysis. (2025). PMC. [Link]

  • (PDF) Synthesis, Antibacterial and Antioxidant Activity of 3-(5-Aryl)-1-(3-nitrophenyl) prop-2-en-1-one. (2026). ResearchGate. [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2025). Semantic Scholar. [Link]

  • Anti-cancer and Antimicrobial Activity, In-Silico ADME and Docking Studies of Biphenyl Pyrazoline Derivatives. (2020). Biointerface Research in Applied Chemistry. [Link]

  • Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. (n.d.). PMC. [Link]

  • Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. (2013). MDPI. [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2025). MDPI. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). MDPI. [Link]

Sources

Methodological & Application

Application Note: Synthesis of 5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details a robust, scalable protocol for the synthesis of 5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid . This scaffold combines a biaryl core with strong electron-withdrawing groups (nitro and trifluoromethoxy), making it a critical intermediate for developing inhibitors in oncology and metabolic disease research.

Retrosynthetic Strategy

While direct Suzuki coupling on free carboxylic acids is feasible, it often suffers from catalyst poisoning and difficult purification. Therefore, this protocol utilizes a Methyl Ester Protection Strategy .

  • Protection: Conversion of 3-bromo-5-nitrobenzoic acid to its methyl ester to enhance solubility and compatibility with non-polar catalytic systems.

  • Coupling: Palladium-catalyzed cross-coupling of the aryl bromide with 4-(trifluoromethoxy)phenylboronic acid.

  • Deprotection: Controlled hydrolysis to yield the high-purity free acid.

Reaction Scheme & Workflow

The following diagram illustrates the synthetic pathway and the logical flow of the experimental procedure.

G SM1 Start: 3-Bromo-5-nitrobenzoic acid Step1 Step 1: Esterification (MeOH, H2SO4) SM1->Step1 Inter1 Intermediate: Methyl 3-bromo-5-nitrobenzoate Step1->Inter1 Step2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, K2CO3) Inter1->Step2 + 4-(OCF3)Ph-B(OH)2 Inter2 Coupled Ester: Methyl 5-nitro-3-(4-OCF3-Ph)benzoate Step2->Inter2 Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Product Final Product: 5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid Step3->Product

Figure 1: Three-stage synthetic workflow from starting material to final acid.

Experimental Protocols

Step 1: Synthesis of Methyl 3-bromo-5-nitrobenzoate

Rationale: Esterification prevents carboxylic acid interference with the Pd-catalyst and simplifies purification via silica chromatography.

Reagents:

  • 3-Bromo-5-nitrobenzoic acid (1.0 eq)

  • Methanol (anhydrous, solvent)

  • Sulfuric acid (H₂SO₄, conc., catalytic)

Procedure:

  • Dissolve 3-bromo-5-nitrobenzoic acid (10.0 g, 40.6 mmol) in anhydrous Methanol (100 mL).

  • Slowly add concentrated H₂SO₄ (1.0 mL) dropwise.

  • Heat to reflux (65°C) for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Cool to room temperature (RT). The ester may precipitate.[1]

  • Concentrate solvent to ~20 mL under reduced pressure.

  • Pour residue into ice-water (200 mL) and neutralize with saturated NaHCO₃.

  • Filter the white precipitate, wash with cold water, and dry under vacuum.

    • Expected Yield: >95%[1][2][3][4][5]

    • Appearance: Off-white solid.

Step 2: Suzuki-Miyaura Cross-Coupling

Rationale: We utilize Pd(dppf)Cl₂ as the catalyst.[3] The bidentate dppf ligand creates a wide bite angle, stabilizing the Pd(0) species and facilitating the coupling of electron-deficient aryl bromides.

Reagents & Stoichiometry:

ReagentMW ( g/mol )Equiv.[6]Mass/Vol
Methyl 3-bromo-5-nitrobenzoate 260.041.05.20 g (20 mmol)
4-(Trifluoromethoxy)phenylboronic acid 205.931.24.94 g
Pd(dppf)Cl₂[5] · CH₂Cl₂ 816.640.03490 mg
Potassium Carbonate (K₂CO₃) 138.213.08.29 g
1,4-Dioxane --80 mL
Water (Degassed) --20 mL

Detailed Procedure:

  • Degassing (Critical): In a 250 mL round-bottom flask, combine 1,4-Dioxane and Water. Sparge with Nitrogen (or Argon) for 30 minutes to remove dissolved oxygen. Note: Oxygen causes rapid catalyst decomposition (Pd black formation).

  • Assembly: Add the aryl bromide ester, boronic acid, and K₂CO₃ to the flask.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ last.

  • Reaction: Fit with a reflux condenser, evacuate/backfill with N₂ three times, and heat to 90°C for 4–6 hours.

  • Monitoring: Check TLC (Hexane/EtOAc 8:2). The starting bromide spot (Rf ~0.6) should disappear, replaced by a fluorescent blue spot (Rf ~0.5).

  • Workup:

    • Cool to RT. Filter through a pad of Celite to remove Palladium residues. Wash the pad with EtOAc.

    • Dilute filtrate with EtOAc (100 mL) and wash with Water (2 x 50 mL) and Brine (1 x 50 mL).

    • Dry organic layer over Na₂SO₄, filter, and concentrate.[7]

  • Purification: Recrystallize from hot Ethanol or perform flash chromatography (0-10% EtOAc in Hexanes) if high purity is required.

Step 3: Hydrolysis to Final Acid

Rationale: Lithium Hydroxide (LiOH) is used for mild hydrolysis to avoid affecting the trifluoromethoxy group or the nitro group.

Procedure:

  • Dissolve the coupled ester (from Step 2) in THF (40 mL) and Methanol (10 mL).

  • Add a solution of LiOH·H₂O (2.5 eq) in Water (10 mL).

  • Stir at RT for 4 hours. (Heat to 50°C if reaction is slow).

  • Acidification: Concentrate to remove THF/MeOH. Dilute residue with water (50 mL).

  • Acidify carefully with 1M HCl to pH 2–3. The product will precipitate as a solid.[1]

  • Filter, wash with water, and dry in a vacuum oven at 50°C.

Mechanistic Insight

The success of Step 2 relies on the catalytic cycle of Palladium. The electron-withdrawing nitro group on the aryl bromide facilitates the Oxidative Addition step, making this substrate highly reactive.

CatalyticCycle Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetalation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Ar-Ar'

Figure 2: Simplified Suzuki-Miyaura Catalytic Cycle. Ar = 3-nitro-5-methoxycarbonylphenyl; Ar' = 4-trifluoromethoxyphenyl.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield / SM Remaining Catalyst Deactivation (O₂)Ensure rigorous degassing of solvents. Switch to fresh catalyst.
Protodeboronation Boronic acid instabilityUse a slight excess (1.5 eq) of boronic acid or switch to anhydrous conditions (using CsF/Dioxane).
Homocoupling (Ar-Ar) Oxygen presenceStrictly exclude air. Lower catalyst loading.[8]
Black Precipitate Pd precipitation"Pd Black" indicates catalyst death. Add more ligand (e.g., PPh3) or lower temperature.

References

  • Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki Coupling Reaction Mechanism. Organic Chemistry Portal. [Link]

  • Synthesis of 5-methylsulphamyl-3-nitro-4-phenoxy-benzoic acid. PrepChem. (Reference for nitro-benzoic acid derivative handling). [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction Protocols. Thermo Fisher Scientific. [Link]

Sources

Application Note: Optimized Strategies for Suzuki-Miyaura Coupling of 3-Bromo-5-Nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

3-Bromo-5-nitrobenzoic acid is a high-value bifunctional scaffold in medicinal chemistry. It offers three distinct vectors for diversification: the carboxylic acid (amide formation), the nitro group (reduction to aniline), and the aryl bromide (cross-coupling).

However, the presence of a free carboxylic acid (


) presents a specific challenge in Suzuki-Miyaura coupling. The acidic proton can lead to protodeboronation of the boronic acid or interfere with the active Pd(0) species. Furthermore, the electron-withdrawing nitro group (

) activates the C-Br bond for oxidative addition but can also increase susceptibility to homocoupling side reactions.

This guide presents two validated workflows:

  • Method A (Direct Coupling): A rapid, aqueous-phase protocol utilizing the solubility of the carboxylate salt. Best for small-scale library synthesis.

  • Method B (Protection-Deprotection): A robust, scalable route via methyl esterification. Best for multi-gram scale-up where purification by chromatography is required.

Decision Framework

The choice of method depends on the scale of reaction and the physicochemical properties of the boronic acid partner.

CouplingStrategy Start Substrate: 3-Bromo-5-nitrobenzoic acid Decision Primary Constraint? Start->Decision RouteA Method A: Direct Coupling (Aqueous/Biphasic) Decision->RouteA Speed / Small Scale RouteB Method B: Esterification Route (Anhydrous/Organic) Decision->RouteB Purity / Large Scale CondA Conditions: Pd(dppf)Cl2, Na2CO3 Dioxane/H2O (Solubility via Carboxylate) RouteA->CondA CondB Conditions: 1. MeOH/H2SO4 (Protect) 2. Pd(PPh3)4, K3PO4 (Couple) 3. LiOH (Deprotect) RouteB->CondB ResultA Product: Precipitates upon Acidification (Filtration Workup) CondA->ResultA ResultB Product: Purified via Silica Column (High Purity) CondB->ResultB

Figure 1: Strategic decision tree for selecting the optimal coupling pathway based on purification needs and scale.

Method A: Direct Coupling Protocol

Rationale: This method utilizes an inorganic base to deprotonate the carboxylic acid in situ, converting it into a water-soluble carboxylate. This prevents catalyst poisoning and allows the reaction to proceed in a biphasic system.

Reagents:

  • Substrate: 3-Bromo-5-nitrobenzoic acid (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Protocol:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine 3-bromo-5-nitrobenzoic acid (1.0 equiv), the aryl boronic acid (1.2 equiv), and

    
     (3.0 equiv).
    
  • Solvent Addition: Add the 1,4-Dioxane/Water mixture (concentration ~0.1 M relative to the bromide).

    • Note: The acid will dissolve as the base converts it to the sodium salt.

  • Degassing (Critical): Sparge the solution with Argon or Nitrogen for 10 minutes. Oxygen is the primary cause of catalyst death in this system.

  • Catalyst Addition: Add

    
     (0.03 equiv) quickly under a stream of inert gas. Cap the vial immediately.
    
    • Why this catalyst? The dppf ligand (ferrocene backbone) prevents palladium aggregation and is highly stable in aqueous conditions compared to

      
      .
      
  • Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by LC-MS (sample preparation: take an aliquot, acidify with dilute HCl, extract into MeCN).

  • Workup (The "Acid Crash"):

    • Cool the mixture to room temperature.

    • Dilute with water (2x reaction volume).

    • Filter through Celite to remove Palladium black; wash the pad with water.

    • Acidification: Slowly add 1M HCl to the filtrate with stirring until pH

      
       2-3.
      
    • The product (3-aryl-5-nitrobenzoic acid) will precipitate as a solid.[1]

  • Isolation: Filter the solid, wash with cold water and hexanes. Dry under vacuum.

Method B: The Ester Protection Route

Rationale: For substrates where the boronic acid is acid-sensitive, or if the final product requires silica gel chromatography (which is difficult with free acids due to streaking), the ester route is superior.

Step 1: Methyl Ester Formation
  • Dissolve 3-bromo-5-nitrobenzoic acid in Methanol (0.5 M).

  • Add concentrated

    
     (0.1 equiv) or Thionyl Chloride (
    
    
    
    , 1.5 equiv) dropwise at 0°C.
  • Reflux for 3 hours.

  • Concentrate, neutralize with sat.

    
    , and extract with Ethyl Acetate. Yields are typically >95%.[2][3]
    
Step 2: Suzuki Coupling of the Ester

Reagents:

  • Methyl 3-bromo-5-nitrobenzoate (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv)

  • Catalyst:

    
     (2 mol%) or 
    
    
    
    / SPhos
  • Base:

    
     (2.0 equiv)[3]
    
  • Solvent: Toluene (or DME) / Water (10:1)

Protocol:

  • Combine ester, boronic acid, and base in the solvent.

  • Degas thoroughly.

  • Add catalyst and heat to 90°C under inert atmosphere for 6-12 hours.

  • Workup: Standard aqueous/organic extraction (EtOAc/Water).

  • Purification: Flash chromatography (Hexanes/EtOAc). The nitro group makes the product UV-active and easy to track.

Step 3: Hydrolysis (Deprotection)
  • Dissolve the coupled ester in THF/Water (1:1).

  • Add LiOH

    
     (3.0 equiv).
    
  • Stir at room temperature for 2 hours (monitoring by TLC).

  • Acidify with 1M HCl to precipitate the final acid product.

Mechanistic & Electronic Analysis

Understanding the electronics of 3-bromo-5-nitrobenzoic acid is vital for troubleshooting.

  • Oxidative Addition (Fast): The

    
     group at position 5 is strongly electron-withdrawing. This reduces electron density at the C-Br bond, facilitating rapid oxidative addition of Pd(0).
    
  • Transmetallation (Rate Limiting): The boronic acid must be activated by the base to form a boronate species

    
     before it can transfer the aryl group to Palladium.
    
  • Reductive Elimination: The electron-deficient nature of the nitro-benzoate ring speeds up this step, as reductive elimination is generally faster when the aryl groups are electron-poor.

Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Facilitated by -NO2) Pd0->OxAdd + Ar-Br PdII_ArX Ar-Pd(II)-Br OxAdd->PdII_ArX TransMet Transmetallation PdII_ArX->TransMet BaseAct Base Activation B(OH)2 -> B(OH)3- BaseAct->TransMet + Ar'-B(OH)3- PdII_ArAr Ar-Pd(II)-Ar' TransMet->PdII_ArAr RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle highlighting the electronic influence of the nitro group on oxidative addition.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by free acid.Switch to Method B (Ester) or increase Base:Acid ratio to 4:1 to ensure full deprotonation.
Protodeboronation Boronic acid instability in aqueous base.Use Method B with anhydrous conditions (Dioxane,

) or switch to Boronic Ester (Pinacol).
Homocoupling (Ar-Ar) Oxygen presence or slow transmetallation.Degas solvents more rigorously (freeze-pump-thaw). Increase catalyst loading.
Product stays in Water pH not low enough during workup.The nitro-benzoic acid is quite acidic. Ensure pH < 2 using concentrated HCl during isolation.
Black Precipitate Palladium aggregation ("Pd Black").Common in water. Ensure dppf or water-soluble phosphines (e.g., TPPTS) are used.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Goossen, L. J., et al. (2010). Decarboxylative Cross-Coupling of Aryl Tosylates with Aromatic Carboxylate Salts. Angewandte Chemie, 49(6), 1111-1114. (Context on acid handling). Link

  • Deng, J. Z., et al. (2004). Palladium-Catalyzed Coupling of Arylboronic Acids with Carboxylic Acids. Organic Letters, 6(13), 2137–2140. Link

  • BenchChem. (2025).[4] Application Notes: Derivatization of the Carboxylic Acid Group of 3-Chloro-5-nitrobenzoic acid.[4] BenchChem Protocols. Link

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin (Aqueous Protocol).[5] Organic Chemistry Lab Manual. Link

Sources

Reagents for synthesizing trifluoromethoxy biphenyl carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Trifluoromethoxy Biphenyl Carboxylic Acids

Executive Summary & Strategic Analysis

The trifluoromethoxy (-OCF₃) group is a privileged motif in modern drug discovery, often described as a "super-lipophilic" ether. It offers a unique combination of high electronegativity, metabolic stability, and a conformational preference orthogonal to the aryl ring (the "gauche effect"). However, incorporating -OCF₃ into complex scaffolds like biphenyl carboxylic acids —common pharmacophores in NSAIDs and metabolic disease targets—presents a dichotomy in synthetic strategy:

  • The "Build" Approach (Convergent): Utilizing pre-functionalized building blocks (e.g., 4-trifluoromethoxyphenylboronic acid) in cross-coupling reactions. This is the industrial standard for reliability.

  • The "Modify" Approach (Linear): Late-stage introduction of the -OCF₃ group onto a phenolic precursor. This is critical when specific building blocks are commercially unavailable or prohibitively expensive.

This guide details the reagents and protocols for both strategies, focusing on Suzuki-Miyaura Cross-Coupling and Silver-Mediated Oxidative Trifluoromethylation .

Reagent Selection Guide

The synthesis hinges on two classes of reagents: those that form the carbon-carbon (C-C) bond of the biphenyl core, and those that generate the carbon-oxygen-fluorine (C-O-CF₃) bond.

Table 1: Critical Reagent Comparison
Reagent ClassReagent NameFunctionProsCons
-OCF₃ Source TMSCF₃ (Ruppert-Prakash) De novo synthesis of Ar-OCF₃ from phenolsStable liquid; versatile; activates with Ag salts.Requires oxidants; multi-component handling.
-OCF₃ Source AgOCF₃ (In-situ) Active species for nucleophilic transferGenerated in situ; avoids gas handling (

).
Unstable; requires precise temperature control.
-OCF₃ Source Ngai Reagent Radical trifluoromethoxylationMild conditions; good for late-stage C-H functionalization.High cost; lower commercial availability.
Coupling Pd(dppf)Cl₂ · DCM Biphenyl bond formationRobust; resists poisoning by heteroatoms.Difficult to remove Pd residues.
Coupling XPhos Pd G3 Biphenyl bond formationExcellent for sterically hindered/electron-poor chlorides.Expensive; air-sensitive precatalyst.
Building Block 4-(OCF₃)phenylboronic acid Modular assembly"Plug-and-play"; high reliability.Limited substitution patterns available.[1]

Strategic Workflow Visualization

The following decision tree guides the chemist through the optimal synthetic route based on substrate availability.

SynthesisStrategy Start Target: Trifluoromethoxy Biphenyl Acid CheckBlock Is the -OCF3 Boronic Acid Commercially Available? Start->CheckBlock Yes Yes CheckBlock->Yes No No CheckBlock->No RouteA ROUTE A: Modular Assembly (Suzuki Coupling) Yes->RouteA RouteB ROUTE B: Linear Synthesis (Phenol Functionalization) No->RouteB StepA1 1. Protect Acid (Esterification) RouteA->StepA1 StepB1 1. Synthesize Hydroxy-Biphenyl RouteB->StepB1 StepA2 2. Pd-Catalyzed Coupling StepA1->StepA2 StepA3 3. Saponification StepA2->StepA3 StepB2 2. Ag-Mediated Oxidative Trifluoromethylation StepB1->StepB2

Figure 1: Strategic decision tree for selecting between modular assembly (Suzuki) and de novo synthesis (Ag-mediated).

Detailed Protocols

Protocol A: Modular Assembly via Suzuki-Miyaura Coupling

Best for: Standard analogs where the -OCF₃ boronic acid is purchasable.

Mechanism: This route relies on the transmetallation of a boronic acid to a Palladium(II) intermediate.[2] Critical Note: Carboxylic acids can poison Pd catalysts or undergo competitive protodecarboxylation. Always protect the acid as an ester (methyl or tert-butyl) prior to coupling.

Reagents:

  • Aryl Halide: Methyl 4-bromo-3-methylbenzoate (Example core)

  • Boronic Acid: 4-(Trifluoromethoxy)phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[3] · CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

  • Degassing: Charge a reaction vial with the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol). Suspend in Dioxane/Water (5 mL). Sparge with Argon for 10 minutes. Why? Oxygen promotes homocoupling of boronic acids and deactivates the catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 mmol) quickly under an Argon stream. Seal the vial.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS for the disappearance of the bromide.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc) to remove Palladium black. Wash the filtrate with brine, dry over MgSO₄, and concentrate.

  • Hydrolysis (Deprotection): Dissolve the crude ester in THF/MeOH/Water (2:1:1). Add LiOH (5 equiv). Stir at RT until the ester is consumed. Acidify with 1M HCl to precipitate the Trifluoromethoxy biphenyl carboxylic acid .

Protocol B: Late-Stage Silver-Mediated O-Trifluoromethylation

Best for: Novel substitution patterns where the specific -OCF₃ building block does not exist.

Mechanism: This advanced protocol utilizes the Ruppert-Prakash reagent (


)  in the presence of Silver(I) to generate an oxidative Ag-CF3 species that transfers the CF3 group to a phenoxide oxygen.

Reagents:

  • Substrate: Methyl 4'-hydroxy-[1,1'-biphenyl]-3-carboxylate (1.0 equiv)

  • CF3 Source:

    
     (Trifluoromethyltrimethylsilane) (3.0 equiv)
    
  • Promoter: AgF (Silver Fluoride) (3.0 equiv) or AgIO₃

  • Oxidant/Additive: Selectfluor (optional in some variants, but AgF alone often suffices in oxidative regimes) or simply conducting the reaction in air (oxidative). Standard modern protocol uses AgOTf + Selectfluor + KF.

  • Solvent: Toluene or Ethyl Acetate.

Step-by-Step (Adapted from Angew. Chem. Int. Ed. 2015):

  • Preparation: In a glovebox or dry environment, charge a foil-wrapped vial (light sensitive) with the phenol substrate (0.5 mmol), AgF (1.5 mmol), and Toluene (3 mL).

  • Activation: Add

    
     (1.5 mmol) dropwise.
    
  • Reaction: Seal and stir at room temperature for 30 minutes, then heat to 40–60°C for 12 hours.

    • Mechanistic Insight: The AgF activates

      
       to form 
      
      
      
      . In the presence of an oxidant (or if using Ag(I) as the oxidant sacrificially), this couples with the phenoxide.
  • Quench: Filter the dark suspension through Celite. The silver waste is hazardous—handle accordingly.

  • Purification: Silica gel chromatography. The product is the Aryl Trifluoromethyl Ether .[4][5][6]

  • Final Step: Hydrolyze the ester as in Protocol A to reveal the carboxylic acid.

Mechanistic Visualization (Protocol B)

Understanding the silver cycle is crucial for troubleshooting low yields in Protocol B.

AgMechanism TMS TMS-CF3 Complex [Ag(CF3)2]- Species TMS->Complex Transmetallation AgSalt AgF AgSalt->Complex Intermediate Oxidative Coupling [Ar-O-Ag-CF3] Complex->Intermediate + Ar-OH - TMS-F Phenol Ar-OH (Phenol) Phenol->Intermediate Product Product Ar-OCF3 Intermediate->Product Reductive Elimination

Figure 2: Simplified mechanism of Silver-mediated O-trifluoromethylation. The high-valent Ag-O-CF3 bond formation is the rate-determining step.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Protocol A: Low Yield ProtodeboronationThe -OCF₃ group is electron-withdrawing, making the C-B bond labile. Use anhydrous conditions or switch to a mild base like

.
Protocol A: Homocoupling Oxygen in systemRigorous degassing is required. Switch to Pd(PPh₃)₄ if Pd(dppf) fails (sometimes monodentate ligands work better for bulky acids).
Protocol B: No Reaction Wet reagents

hydrolyzes rapidly. Ensure solvents are dried over molecular sieves.
Protocol B: Fluorination Competitive C-F bondIf the ring is very electron-rich, you may get C-trifluoromethylation. Block ortho-positions or use the Suzuki route.

Safety & Handling

  • Silver Waste: Protocol B generates significant silver residues. Do not dispose of in general acid waste; use dedicated heavy metal containers.

  • Fluorine Content: While -OCF₃ is stable, combustion of these compounds releases HF.

  • Pressure: Suzuki couplings (Protocol A) in sealed vials at 90°C generate pressure. Use rated pressure tubes.

References

  • Silver-Mediated Oxidative Trifluoromethylation of Phenols

    • Citation: Liu, J. B., et al. (2015). "Silver-Mediated Oxidative Trifluoromethylation of Phenols: Direct Synthesis of Aryl Trifluoromethyl Ethers." Angewandte Chemie International Edition, 54(40), 11839-11842.[7]

    • Link:[Link]

  • Suzuki-Miyaura Coupling Protocols

    • Citation: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
    • Link:[Link]

  • Properties of the Trifluoromethoxy Group

    • Citation: Leroux, F., et al. (2005). "Trifluoromethoxy aromatics: A survey of the preparation and properties." ChemBioChem, 6(12), 2206-2209.
    • Link:[Link]

  • Modern Radical Reagents (Ngai Reagent)

    • Citation: Zheng, W., et al. (2018). "Photoredox-Catalyzed Trifluoromethoxylation of Arenes and Heteroarenes." Angewandte Chemie, 130, 9799.
    • Link:[Link]

Sources

Application Note: Strategic Synthesis of 5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of 5-nitro-3-(4-trifluoromethoxyphenyl)benzoic acid esters represents a critical workflow in the development of lipophilic, metabolically stable biaryl scaffolds, often utilized in Dihydroorotate Dehydrogenase (DHODH) inhibitors and antitubercular agents.[1]

This protocol addresses the specific challenge of coupling two electron-deficient aromatic systems.[1] The presence of the nitro group (


) and the ester moiety on the aryl halide makes the ring highly electron-deficient, potentially destabilizing the oxidative addition step in palladium catalysis.[1] Furthermore, the trifluoromethoxy group (

) on the boronic acid partner adds lipophilicity but requires careful solvent selection to ensure solubility and efficient transmetallation.
Retrosynthetic Logic

We employ a Suzuki-Miyaura Cross-Coupling strategy.[1][2][3] Crucially, we prioritize the esterification of the aryl halide precursor first . Coupling the free acid often leads to catalyst poisoning via carboxylate coordination to the Palladium center and complicates the purification of the amphiphilic product.[1]

Retrosynthesis Target Target: 5-Nitro-3-(4-OCF3-phenyl)benzoate Coupling Suzuki-Miyaura Coupling Target->Coupling Fragment1 Electrophile: Methyl 3-bromo-5-nitrobenzoate Coupling->Fragment1 Fragment2 Nucleophile: 4-(Trifluoromethoxy)phenylboronic acid Coupling->Fragment2 Start Starting Material: 3-Bromo-5-nitrobenzoic acid Fragment1->Start Esterification (MeOH/H2SO4)

Figure 1: Retrosynthetic dissection showing the convergent assembly of the biaryl core.[1]

Critical Protocol A: Preparation of Methyl 3-bromo-5-nitrobenzoate

Objective: Convert the polar carboxylic acid into a lipophilic ester to facilitate the subsequent organometallic coupling.

Reagents & Stoichiometry
ReagentEquiv.[1][4]Role
3-Bromo-5-nitrobenzoic acid1.0Substrate
Methanol (Anhydrous)Solvent (0.5 M)Solvent & Reactant
Sulfuric Acid (

, conc.)[1]
0.5Catalyst
Sodium Bicarbonate (

)
ExcessQuenching Agent
Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2).

  • Dissolution: Charge the flask with 3-Bromo-5-nitrobenzoic acid and dissolve in anhydrous Methanol .

  • Catalyst Addition: Add concentrated Sulfuric Acid dropwise. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours.
    
    • Validation Point: Monitor by TLC (Hexane/EtOAc 7:3). The starting material spot (baseline/streaking) should disappear, replaced by a high-Rf spot (Ester).

  • Workup: Cool to room temperature. Concentrate the solvent to

    
     volume under reduced pressure. Pour the residue into ice-cold saturated 
    
    
    
    solution (slowly to avoid excessive foaming).
  • Isolation: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Usually not required. If necessary, recrystallize from Hexane/Ethanol.

Critical Protocol B: The Suzuki-Miyaura Coupling[1]

Objective: Construct the biaryl C-C bond using a Palladium(0) catalyst. Mechanism: The electron-deficient nature of the aryl bromide facilitates rapid Oxidative Addition.[1] However, the base is critical to activate the boronic acid for Transmetallation.

Reagents & Stoichiometry
ReagentEquiv.[1][4]Role
Methyl 3-bromo-5-nitrobenzoate1.0Electrophile
4-(Trifluoromethoxy)phenylboronic acid1.2Nucleophile

0.05 (5 mol%)Catalyst
Potassium Carbonate (

)
3.0Base
1,4-Dioxane / Water (4:[1]1)Solvent (0.2 M)Reaction Medium
Experimental Workflow

Workflow Step1 1. Degassing Sparge solvents with N2/Ar for 15 mins Step2 2. Charging Add Aryl Bromide, Boronic Acid, Base Step1->Step2 Step3 3. Catalyst Addition Add Pd(dppf)Cl2 under inert flow Step2->Step3 Step4 4. Reaction Heat to 90°C for 4-12 hours Step3->Step4 Step5 5. Filtration Filter through Celite (remove Pd black) Step4->Step5

Figure 2: Operational workflow for the Suzuki coupling ensuring oxygen-free conditions.

Detailed Procedure
  • Inert Environment: Flame-dry a 2-neck round-bottom flask and cool under Argon flow.

  • Solvent Preparation: In a separate vessel, mix 1,4-Dioxane and Water (4:1 ratio). Degas by bubbling Nitrogen through the solution for 20 minutes. Note: Oxygen is the primary cause of Suzuki failure (homocoupling).

  • Loading: Add Methyl 3-bromo-5-nitrobenzoate (1.0 eq), 4-(Trifluoromethoxy)phenylboronic acid (1.2 eq), and

    
      (3.0 eq) to the reaction flask.
    
  • Catalyst Addition: Add

    
      (5 mol%).
    
    • Expert Insight: We select

      
       over 
      
      
      
      because the bidentate dppf ligand resists oxidation better and provides a larger bite angle, stabilizing the Pd center during the coupling of electron-poor rings [1].
  • Reaction: Add the degassed solvent via syringe. Heat to

    
      under Argon balloon or seal.
    
    • Validation Point: The reaction mixture usually turns black (active Pd species). If it remains orange/yellow and no product forms, oxygen may have poisoned the catalyst.

  • Monitoring: Check TLC every 2 hours. The product will likely be fluorescent under UV (254 nm) due to the extended conjugation of the biaryl system.

  • Workup:

    • Dilute with Ethyl Acetate.

    • Filter through a pad of Celite to remove Palladium black.

    • Wash the filtrate with water and brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).[1]

    • Mobile Phase: Gradient Hexane

      
       10% EtOAc in Hexane.
      

Analytical Validation (Self-Validating Metrics)

To ensure the protocol was successful, compare your data against these expected parameters.

NMR Spectroscopy
  • 
     NMR:  This is the most distinct diagnostic tool.
    
    • Expect a singlet around

      
       ppm  (characteristic of 
      
      
      
      ).[1] If you see peaks at
      
      
      ppm, check for hydrolysis to the phenol or starting material contamination.[1]
  • 
     NMR: 
    
    • Ester: Singlet at

      
       ppm (
      
      
      
      ).
    • Biaryl Protons: Look for the specific splitting pattern of the 3,5-disubstituted ring (triplet-like signals due to meta-coupling,

      
       Hz).
      
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (<30%) Oxygen poisoningDegas solvents longer; use a glovebox if available.[1]
Homocoupling (Biaryl) Boronic acid oxidationAdd boronic acid slowly or increase equivalents to 1.5.
Starting Material Remains Catalyst deactivationAdd 2 mol% fresh catalyst after 4 hours.
Hydrolysis of Ester Base too strong/Temp too highSwitch base to

or reduce water ratio (use Toluene/EtOH).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Leroux, F., et al. (2005). Trifluoromethyl Ethers: Synthesis and Properties. Angewandte Chemie International Edition, 44(41), 6764-6806. Link

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilizing 5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for solubilizing and handling 5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid in Dimethyl Sulfoxide (DMSO). We will explore the physicochemical rationale behind the protocol, troubleshoot common issues, and answer frequently asked questions to ensure successful and reproducible experimental outcomes.

Compound Overview & Physicochemical Properties

Understanding the structural features of 5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid is crucial for developing an effective solubilization strategy. The molecule's behavior in solution is governed by the interplay of its three primary functional groups: the carboxylic acid, the nitro group, and the trifluoromethoxyphenyl group.

  • Carboxylic Acid (-COOH): This group provides a site for hydrogen bonding and imparts acidic properties, though its overall contribution to aqueous solubility is limited by the rest of the molecule's structure.

  • Nitro Group (-NO2): A strong electron-withdrawing group that increases the polarity of the molecule.

  • Trifluoromethoxyphenyl Group (-O-C6H4-CF3): This bulky, lipophilic group significantly decreases aqueous solubility. The trifluoromethyl (-CF3) moiety is highly electronegative and is known to enhance membrane permeability and metabolic stability in drug candidates.[1]

The combination of a polar, electron-withdrawing nitro group and a large, lipophilic trifluoromethoxyphenyl group makes this compound poorly soluble in water but amenable to dissolution in polar aprotic solvents like DMSO.[2][3]

Table 1: Physicochemical Properties of 5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid and Related Structures

Property Value (Estimated/Inferred) Rationale & References
Molecular Formula C₁₄H₈F₃NO₅ Based on chemical structure.
Molecular Weight 343.21 g/mol Calculated from the molecular formula.
Appearance White to off-white solid Typical for substituted benzoic acids.[4]
Aqueous Solubility Low The large, hydrophobic trifluoromethoxyphenyl group dominates, reducing water solubility despite the presence of polar groups.[5][6]
DMSO Solubility Soluble DMSO is an excellent solvent for a wide range of organic compounds, including those with poor aqueous solubility.[2][7]
Acidity (pKa) Lower than Benzoic Acid The strong electron-withdrawing effects of both the nitro and trifluoromethyl groups are expected to increase the acidity of the carboxylic acid proton.

| Stability | Generally stable; potential for hydrolysis of -CF₃ group under strong basic conditions. | The C-F bond is very strong, but hydrolysis can occur under specific stress conditions.[1][5] |

Core Protocol: Preparing a Stock Solution in DMSO

This protocol details the standard procedure for preparing a concentrated stock solution. The key to success is ensuring the use of high-purity, anhydrous DMSO to prevent solubility issues.[8]

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_verify Verification & Storage weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex 3. Vortex Vigorously add_dmso->vortex assist 4. Apply Gentle Heat or Sonication (If Needed) vortex->assist inspect 5. Visually Inspect for Clarity assist->inspect store 6. Store Appropriately inspect->store

Caption: Standard workflow for solubilizing the compound in DMSO.

Step-by-Step Methodology

Materials:

  • 5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile glass vial or microcentrifuge tube

  • Vortex mixer

  • Water bath or bath sonicator (optional)

Procedure:

  • Calculation: Determine the mass of the compound required to achieve your target concentration and volume. For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L × 0.001 L × 343.21 g/mol × 1000 mg/g = 3.43 mg

  • Weighing: Carefully weigh the calculated amount of powder and transfer it to a sterile vial.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial.[9][10]

  • Mixing: Tightly cap the vial and vortex vigorously for 2-3 minutes.

  • Visual Inspection: Check the solution against a light source. It should be clear and free of any visible particulates.

  • Assisted Solubilization (If Necessary): If the compound has not fully dissolved, proceed to the troubleshooting section for guidance on using gentle heat or sonication.[3]

  • Storage: Store the stock solution at room temperature in a tightly sealed container, preferably within a desiccator to protect it from moisture.[3] Avoid storing at 4°C or below, as DMSO freezes at 18.5°C (65.3°F), which can cause the compound to precipitate.[3]

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses the most common issues in a Q&A format.

Troubleshooting Decision Tree

G cluster_yes cluster_no start Start: Mix Compound + DMSO q1 Is the solution clear and particle-free? start->q1 success Success! Store at Room Temp in Desiccator. q1->success Yes action1 Apply gentle warming (37-50°C) OR Use a bath sonicator. q1->action1 No q2 Did the compound dissolve completely? action1->q2 q2->success Yes action2 Consider these issues: - Is the compound pure? - Is the concentration too high? - Is the DMSO anhydrous? q2->action2 No remediate Remediation: - Prepare a fresh, lower concentration stock. - Filter solution if purity is suspect (for critical applications). action2->remediate

Caption: Key molecular features and their interaction with DMSO.

Q5: Are there any stability concerns I should be aware of when working with this compound in DMSO?

A5: While generally stable, there are two main considerations. First, as mentioned, the trifluoromethyl group can undergo hydrolysis to a carboxylic acid under strong basic conditions, though this is unlikely under typical experimental protocols. [5]Second, avoid repeated freeze-thaw cycles. Even if the DMSO itself doesn't freeze, temperature fluctuations can promote precipitation of less stable, supersaturated solutions. It is best practice to aliquot stock solutions into single-use volumes to maintain integrity. [8][11] Q6: What are the critical safety precautions for handling this compound and DMSO?

A6: Always handle chemical reagents with appropriate safety measures.

  • Compound: Aromatic nitro compounds should be handled with care, as they can be harmful if swallowed or absorbed through the skin. Always wear gloves, safety goggles, and a lab coat. [12][13]* DMSO: DMSO itself has low toxicity, but it is well-known for its ability to penetrate the skin and carry other dissolved substances with it. [9][14]Therefore, it is critical to wear nitrile gloves and avoid any skin contact with the DMSO solution, as the solvent can act as a vehicle to deliver the dissolved compound into your body. [10]Always work in a well-ventilated area or a chemical fume hood. [10]

References

  • Vertex AI Search. DMSO as Reaction Solvent: Applications in Organic Synthesis and Chemical Manufacturing.
  • BenchChem. Technical Support Center: Troubleshooting CFMMC Solubility in DMSO.
  • BenchChem. Technical Support Center: Synthesis of Substituted Nitrobenzoic Acids.
  • Anonymous. How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)?.
  • BenchChem. Application Note and Protocol: Preparation of AZM475271 Stock Solution in DMSO.
  • MCE. Compound Handling Instructions.
  • BenchChem. Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds.
  • Allen Cell Explorer. How to prepare fluorescent dye stock solution for Flat Field Correction.
  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Cheméo. Benzoic acid, 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-, ethyl ester (CAS 77207-01-3).
  • Quora. How to make a stock solution of a substance in DMSO.
  • PMC. Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins.
  • Anonymous. 4 - • SAFETY DATA SHEET.
  • Anonymous. The Chemical Properties and Applications of [4-(Trifluoromethyl)phenyl]methanol.
  • Thermo Fisher Scientific. SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • TCI Chemicals. SAFETY DATA SHEET.
  • BenchChem. How to control for the effects of DMSO when used as a solvent for Deguelin.
  • Ziath. Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles.

Sources

Technical Support Center: Crystallization of 5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining high-purity crystalline material. We will explore solvent selection strategies, detailed protocols, and troubleshooting common issues encountered during the crystallization process.

Frequently Asked Questions (FAQs) on Solvent Selection

Question 1: What are the key considerations when selecting a primary crystallization solvent for 5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid?

The ideal solvent for recrystallization should exhibit a steep solubility curve for the compound. This means the compound should be highly soluble at the solvent's boiling point but sparingly soluble at lower temperatures, such as room temperature or 0-4 °C.[1] This temperature-dependent solubility is crucial for maximizing product recovery. Additionally, the solvent should either dissolve impurities completely, even at low temperatures, or not dissolve them at all, allowing for their removal by filtration.[1] The solvent must also be chemically inert towards the compound.[1]

Given the structure of 5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid, which contains a polar carboxylic acid group, a nitro group, and a relatively non-polar trifluoromethoxyphenyl group, a solvent of intermediate polarity is often a good starting point. Alcohols, such as ethanol or methanol, and some esters, like ethyl acetate, are often effective for nitroaromatic compounds.[1]

Question 2: How does the polarity of 5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid influence the choice of solvents?

The "like dissolves like" principle is a fundamental concept in solvent selection. 5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid is a polar molecule due to the presence of the electron-withdrawing nitro group and the hydrogen-bonding capable carboxylic acid group. Therefore, polar solvents are generally good candidates for dissolving it.[1] However, the large, non-polar trifluoromethoxyphenyl group will also influence solubility.

A systematic approach is to test solubility in a range of solvents with varying polarities. Based on studies of similar nitrobenzoic acid derivatives, solvents like methanol, ethanol, ethyl acetate, and acetonitrile are good starting points.[2] For aromatic carboxylic acids in general, toluene and acetic acid have also been used.[3]

Question 3: When is it appropriate to use a mixed-solvent system for crystallization?

A mixed-solvent system, or solvent pair, is employed when no single solvent provides the ideal solubility profile.[1] This is often the case when the compound is either too soluble in one solvent (even at low temperatures) or poorly soluble in another (even at its boiling point).

The process involves dissolving the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, a "bad" solvent (in which the compound is sparingly soluble) is added dropwise until the solution becomes turbid. A small amount of the "good" solvent is then added back to redissolve the precipitate, and the solution is allowed to cool slowly. A common example for polar compounds is an ethanol/water mixture.[1]

Solvent Selection Workflow

The following diagram illustrates a systematic approach to selecting an appropriate crystallization solvent.

Solvent_Selection cluster_screening Initial Solvent Screening cluster_evaluation Evaluation of Single Solvents cluster_mixed_solvent Mixed-Solvent System start Start with Crude Product test_solubility Test solubility in a range of solvents (polar, non-polar, intermediate) start->test_solubility good_solubility Is there a solvent with high solubility at boiling and low solubility when cold? test_solubility->good_solubility single_solvent Use this as a single recrystallization solvent. good_solubility->single_solvent Yes select_pair Select a 'good' solvent (high solubility) and a miscible 'bad' solvent (low solubility). good_solubility->select_pair No end_point Pure Crystalline Product single_solvent->end_point mixed_solvent_protocol Proceed with mixed-solvent recrystallization protocol. select_pair->mixed_solvent_protocol mixed_solvent_protocol->end_point

Caption: A workflow for systematic solvent selection in crystallization.

Potential Crystallization Solvents

The following table summarizes potential solvents for the crystallization of 5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid, based on general principles for aromatic carboxylic acids and nitro-aromatic compounds.

Solvent/SystemTypeRationalePotential Issues
Ethanol SingleGood for many nitroaryl compounds.[1]May have high solubility even at low temperatures, leading to lower yields.
Methanol SingleSimilar to ethanol, often a good starting point.[1]Can be more volatile than ethanol.
Ethyl Acetate SingleIntermediate polarity, often effective.[2]Lower boiling point may not be sufficient for highly impure samples.
Acetonitrile SingleA polar aprotic solvent that can be effective for nitrobenzoic acid derivatives.[4]Can be toxic and requires careful handling.
Toluene SingleHas been used for the purification of other nitrobenzoic acids.[5]May have low solubility, requiring large solvent volumes.
Ethanol/Water MixedA common and effective pair for polar compounds.[1]The addition of water can sometimes cause "oiling out."
Toluene/Heptane MixedA non-polar system that can be effective if the compound has significant non-polar character.May not be suitable for highly polar impurities.
Acetic Acid SingleCan be a good solvent for aromatic carboxylic acids.[3]Difficult to remove completely from the final product.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: In a fume hood, place the crude 5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add the solvent in small portions until the solid is completely dissolved.[6]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[6]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and charcoal.[6]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[7]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[6]

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature to remove all traces of the solvent.

Protocol 2: Mixed-Solvent Recrystallization
  • Dissolution: Dissolve the crude solid in a minimal amount of the "good" solvent (e.g., hot ethanol).

  • Addition of "Bad" Solvent: While the solution is hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes cloudy (turbid).

  • Clarification: Add a few drops of the "good" solvent back into the solution until the cloudiness just disappears.

  • Crystallization and Isolation: Follow steps 4-7 from the single-solvent recrystallization protocol.

Troubleshooting Guide

Issue 1: The compound "oils out" instead of crystallizing.

  • Cause: The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.

  • Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent to lower the saturation point. Allow the solution to cool more slowly. If the problem persists, consider using a different solvent with a lower boiling point or a different mixed-solvent system.[1]

Issue 2: No crystals form upon cooling.

  • Cause: The solution is not sufficiently saturated, or nucleation is slow.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites.[7]

    • Seed Crystals: If you have a pure crystal of the compound, add a small "seed" crystal to the solution to initiate crystallization.[7]

    • Reduce Solvent Volume: If the above methods fail, it may be that too much solvent was added. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[7]

Issue 3: The crystal yield is very low.

  • Cause: The compound is too soluble in the chosen solvent even at low temperatures, or not enough time was allowed for crystallization.

  • Solution: Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time. If the yield is still low, a different solvent in which the compound is less soluble may be required. Alternatively, for a mixed-solvent system, a higher proportion of the "bad" solvent may be needed.

Troubleshooting Decision Tree

Troubleshooting cluster_oiling Oiling Out Solutions cluster_no_crystals No Crystal Formation Solutions cluster_low_yield Low Yield Solutions start Crystallization Issue Encountered issue_type What is the issue? start->issue_type oiling_out Oiling Out issue_type->oiling_out Oiling Out no_crystals No Crystals Form issue_type->no_crystals No Crystals low_yield Low Yield issue_type->low_yield Low Yield reheat Reheat and add more solvent. Cool slowly. oiling_out->reheat scratch Scratch flask with glass rod. no_crystals->scratch cool_longer Ensure thorough cooling in an ice bath. low_yield->cool_longer change_solvent Change to a lower boiling point solvent. reheat->change_solvent If persists seed Add a seed crystal. scratch->seed If fails concentrate Evaporate some solvent. seed->concentrate If fails change_solvent_yield Choose a solvent with lower solubility. cool_longer->change_solvent_yield If still low

Caption: A decision tree for troubleshooting common crystallization problems.

References

  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. [Link]

  • US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google P
  • (PDF) Recrystallization of Impure Benzoic Acid - ResearchGate. [Link]

  • Recrystallization. [Link]

  • Recrystallization of Benzoic Acid. [Link]

  • p-NITROBENZOIC ACID - Organic Syntheses Procedure. [Link]

  • Benzoic acid, 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-, ethyl ester (CAS 77207-01-3). [Link]

  • On the Rationalization of Formation of Solvates: Experimental and Computational Study of Solid Forms of Several Nitrobenzoic Acid Derivatives | Crystal Growth & Design - ACS Publications. [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa. [Link]

  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Link]

  • Crystal structures of 3-chloro-2-nitrobenzoic acid with quinoline derivatives - PMC. [Link]

  • Co-crystallisation of benzoic acid derivatives with N-containing bases in solution and by mechanical grinding: stoichiometric variants, polymorphism and twinning - CrystEngComm (RSC Publishing). [Link]

  • Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study - CrystEngComm (RSC Publishing). [Link]

  • Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids - ChemRxiv. [Link]

  • Process for the preparation of benzoic acid derivatives via a new intermedi
  • Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one - PMC. [Link]

  • Crystallization Solvents.pdf. [Link]

  • Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors - ePrints Soton - University of Southampton. [Link]

  • Process for preparing 2-nitro-5-\substituted-phenoxy\ benzoic acids and salts thereof - Googleapis.com.

Sources

Handling moisture sensitivity in boronic acid cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SM-H2O-PROTO-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting moisture sensitivity, protodeboronation, and low yields in boronic acid cross-coupling.

The Core Paradox: Friend or Foe?

Welcome to the technical support center. If you are experiencing low yields or missing nucleophiles in your Suzuki-Miyaura coupling (SMC), you are likely facing the Water Paradox .

The Issue: Standard SMC requires a base to activate the boronic acid. In many mechanistic pathways, water is essential to form the active hydroxo-palladium species or the boronate anion.[1] However, for unstable substrates (like 2-heteroaryls or polyfluorophenyls), this same environment triggers protodeboronation —the irreversible hydrolysis of the C-B bond, replacing your boron group with a hydrogen.

The Diagnostic: Before changing your entire system, determine if you are facing deactivation (catalyst death) or decomposition (nucleophile death).

Diagnostic Workflow (Visual)

DiagnosticTree Start Symptom: Low Yield CheckSM Analyze Crude NMR: Is the Aryl Halide remaining? Start->CheckSM HalideGone Halide Consumed CheckSM->HalideGone No HalideLeft Halide Intact CheckSM->HalideLeft Yes CheckProd Is Homocoupling (Ar-Ar) present? HalideGone->CheckProd CheckBoron Check Boron Species: Is Ar-B(OH)2 present? HalideLeft->CheckBoron Decomp DIAGNOSIS: Protodeboronation (Moisture/Base Issue) CheckBoron->Decomp No (Ar-H found) CatDead DIAGNOSIS: Catalyst Deactivation (O2/Ligand Issue) CheckBoron->CatDead Yes (Ar-B intact) CheckProd->Decomp No (Complex mixture) Homo DIAGNOSIS: Oxidative Homocoupling (O2 Leak) CheckProd->Homo Yes

Figure 1: Diagnostic logic tree to distinguish between catalyst failure and moisture-induced protodeboronation.

Technical Deep Dive: The Protodeboronation Mechanism

If your diagnosis is Protodeboronation , you are losing your boronic acid before it can transmetallate. This is not a random event; it is a base-catalyzed process described extensively by Lloyd-Jones et al. [1].

The Mechanism:

  • Activation: The base (hydroxide) attacks the Boronic Acid to form the Boronate Anion (

    
    ). This is the species required for transmetallation.
    
  • The Fork in the Road: This anionic species is also the species susceptible to hydrolysis.

  • Substrate Sensitivity: Electron-poor rings (e.g., 2-pyridyl, polyfluoroaryl) stabilize the negative charge on the carbon during the transition state, accelerating the cleavage of the C-B bond.

Pathway Visualization

Protodeboronation BoronicAcid Boronic Acid Ar-B(OH)2 Base + OH- / H2O Boronate Boronate Anion [Ar-B(OH)3]- BoronicAcid->Boronate Activation Transmetal Transmetallation (Productive Path) Boronate->Transmetal Fast for Phenyl Proto Protodeboronation (Destructive Path) Boronate->Proto Fast for 2-Pyridyl Pd Pd(II)-Ar' Pd->Transmetal + Catalyst Product Cross-Coupling Product Transmetal->Product Waste Ar-H + B(OH)3 (Dead End) Proto->Waste

Figure 2: Kinetic competition between productive transmetallation and destructive protodeboronation.

Validated Protocols

Select the protocol based on your substrate's stability profile.

Protocol A: The "Slow Release" Method (Recommended for Unstable Substrates)

Target: 2-Pyridyl boronic acids, vinyl boronic acids. Logic: Uses MIDA boronates or Trifluoroborates .[2] These precursors hydrolyze slowly, keeping the concentration of the active (but unstable) boronic acid low. This kinetic control favors transmetallation over decomposition [2].

ComponentSpecificationRole
Boron Source MIDA Boronate (1.5 equiv)Protected slow-release precursor.
Catalyst Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)SPhos is highly active, ensuring transmetallation is fast.
Base K₃PO₄ (3.0 equiv)Mild base; mediates slow hydrolysis of MIDA.
Solvent THF : Water (10:1)Water is required here for hydrolysis.
Temp 60°CSufficient for hydrolysis activation.

Step-by-Step:

  • Charge a vial with MIDA boronate, Aryl Halide, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal and purge with Argon.

  • Add degassed THF and Water (pre-mixed 10:1 ratio).

  • Heat to 60°C for 12–24 hours.

  • Note: If using 2-pyridyl MIDA, ensure Cu(OAc)₂ (0.5 equiv) is not added unless using the specific copper-promoted protocol, as it can sometimes interfere with SPhos.

Protocol B: The Anhydrous "Fluoride Activation" Method

Target: Extremely hydrolytically unstable substrates where any water leads to failure. Logic: Replaces the hydroxide activation pathway with fluoride activation. Fluoride forms a fluoroborate species (


) which transmetallates without water [3].
ComponentSpecificationRole
Boron Source Pinacol Ester (Bpin)More stable than free acid.
Catalyst Pd₂(dba)₃ + PCy₃ or XPhosElectron-rich phosphines stabilize Pd(0).
Base CsF (3.0 equiv) or TMSOKAnhydrous activator.
Solvent 1,4-Dioxane (Dry)Must be anhydrous (<50 ppm H₂O).
Temp 80–100°CHigher energy barrier for fluoride activation.

Step-by-Step:

  • Flame-dry the reaction vessel and cool under Argon.

  • Add Aryl Halide, Boronate Ester, Pd source, Ligand, and CsF (dried in a vacuum oven).

  • Add anhydrous Dioxane via syringe.

  • Heat to 100°C.

  • Critical: Do not use carbonate bases; they are insoluble and ineffective in anhydrous dioxane.

Troubleshooting FAQs

Q: I am using 2-pyridineboronic acid and getting 0% yield. The starting material is gone. A: You are experiencing rapid protodeboronation. 2-pyridyl boronic acid decomposes in minutes at pH > 8.

  • Fix: Switch to 2-pyridyl MIDA boronate (Protocol A). The MIDA ligand protects the boron, releasing the active species slowly so it is consumed by the catalyst before it can decompose.

Q: Can I just add more boronic acid to compensate for decomposition? A: Generally, no. The decomposition product (pyridine) can coordinate to the Palladium catalyst, poisoning it.

  • Fix: Use the "Slow Release" method to keep the standing concentration of free heterocycle low.[2]

Q: My reaction works in DMF but fails in Toluene. Why? A: Solubility of water and base. Toluene/Water is a biphasic system. If your boronic acid is highly lipophilic, it stays in the toluene while the base stays in the water. Phase transfer is slow.

  • Fix: Add a phase transfer catalyst (TBAB) or switch to a miscible system like Dioxane/Water or DME/Water to ensure the base contacts the boron.

Q: I see "homocoupling" of my boronic acid. Is this moisture related? A: No, this is an Oxygen issue. Homocoupling requires an oxidant (O₂) to regenerate Pd(II) from Pd(0) in the absence of an aryl halide.

  • Fix: Degas your solvents more thoroughly (sparge with Argon for 15 mins) and ensure your system is sealed.

References

  • Cox, P. A., et al. (2016). Kinetic and Structural Investigations of the Link between Protodeboronation and the Suzuki–Miyaura Reaction. Journal of the American Chemical Society.[3][4] Link

  • Knapp, D. M., et al. (2010). In Situ Generation of 2-Pyridyl Boronate Esters for Cross-Coupling. Journal of the American Chemical Society.[3][4] Link

  • Kini, A. D., et al. (2021). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate.[5] Organic Letters.[6] Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling.[7] Chemical Society Reviews.[7] Link

Sources

Technical Support Center: Biphenyl Synthesis & Protodeboronation Management

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level Technical Support Center for the separation and management of protodeboronation byproducts. It prioritizes the philosophy that "Prevention is the only scalable Separation" while providing robust downstream troubleshooting for inevitable impurities.

Subject: Troubleshooting Protodeboronation (Ar-H) in Suzuki-Miyaura Coupling Support Level: Tier 3 (Senior Application Scientist) Last Updated: 2026-02-21

Module 1: Diagnostic & Mechanism (The "Why")

Q1: How do I definitively distinguish protodeboronation byproducts from other impurities?

A: In biphenyl synthesis (


), the protodeboronation byproduct is the hydro-deboronated parent arene (

). This is distinct from oxidative homocoupling (

) or dehalogenation of the electrophile (

).

Diagnostic Checklist:

  • GC-MS / LC-MS: Look for a mass peak corresponding to

    
    .
    
    • Note: If your boronic acid has a mass of

      
      , the byproduct is roughly 
      
      
      
      (for boronic acid) or
      
      
      (for pinacol ester) + 1.
  • 1H NMR: Look for the emergence of a new proton signal, often a triplet or doublet in the aromatic region, corresponding to the position where the boron was attached.

  • TLC Behavior:

    
     is almost invariably less polar than the starting boronic acid and often slightly less polar than the biphenyl product, leading to "front-running" spots.
    
Q2: Why is this happening? (Root Cause Analysis)

A: Protodeboronation is not random; it is a competitive pathway driven by the hydrolytic instability of the C-B bond. It proceeds primarily through a base-catalyzed mechanism involving a boronate "ate" complex.[1]

The Mechanism:

  • Base Attack: The base (

    
    , 
    
    
    
    ) attacks the boron to form a tetrahedral boronate anion
    
    
    .
  • Ipso-Protonation: This anionic species is susceptible to protonation at the carbon-boron bond (ipso position).

  • C-B Cleavage: The C-B bond breaks, releasing boric acid and the arene (

    
    ).
    

Risk Factors:

  • Substrates: Polyfluorinated arenes and 2-heteroaryl boronates (e.g., 2-pyridyl, 2-furyl) are hyper-sensitive due to the stabilization of the transient carbanion intermediate during cleavage.

  • Conditions: High pH and high temperature accelerate this pathway exponentially.

Module 2: Prevention Strategies (The "Upstream Separation")

Senior Scientist Note: The physical separation of


 from 

is often thermodynamically difficult due to non-orthogonal solubility profiles. The most effective "separation" is suppressing formation below 5%.
Q3: My reaction has ~15% protodeboronation. How do I stop this upstream?

A: You must disrupt the hydrolytic pathway. Use the "Dry & Slow" protocol.

Protocol A: Anhydrous Conditions (The "Dry" Approach)

Water is the primary proton source. Switch to an anhydrous system to starve the reaction of protons.

  • Base: Switch from aqueous

    
     to anhydrous Cesium Fluoride (CsF)  or Potassium Phosphate (
    
    
    
    )
    .
  • Solvent: Use dry Dioxane or Toluene instead of THF/Water mixtures.

  • Additives: Add molecular sieves (4Å) to the reaction vessel.

Protocol B: Catalyst-Controlled Release (The "Slow" Approach)

High concentrations of free boronic acid favor side reactions.

  • MIDA Boronates: Use N-methyliminodiacetic acid (MIDA) boronates. These slowly hydrolyze to release the active boronic acid only as fast as the catalyst can consume it, keeping the standing concentration of the vulnerable species low.

  • Slow Addition: If using standard boronic acids, add the boronic acid solution via syringe pump over 1-2 hours.

Decision Tree: Optimization Workflow

Troubleshooting Start High Protodeboronation (>5%)Detected CheckSubstrate Is Substrate 2-Heteroaryl or Polyfluoro? Start->CheckSubstrate UseMIDA Switch to MIDA Boronate or Trifluoroborate salt CheckSubstrate->UseMIDA Yes CheckBase Check Base System CheckSubstrate->CheckBase No IsAqueous Is Base Aqueous? CheckBase->IsAqueous SwitchAnhydrous Switch to Anhydrous CsF or K3PO4 IsAqueous->SwitchAnhydrous Yes CheckTemp Check Temperature IsAqueous->CheckTemp No LowerTemp Lower Temp & Use More Active Catalyst (e.g., Pd-XPhos G4) CheckTemp->LowerTemp

Caption: Logic flow for selecting the correct optimization strategy based on substrate class and reaction conditions.

Module 3: Downstream Processing (The "Cleanup")

Q4: I cannot prevent it. How do I physically separate the byproduct ( ) from the product ( )?

A: Since


 is chemically inert (it is just a hydrocarbon), you cannot "react it away." You must rely on physical property differences.
Method 1: Reverse Phase Chromatography (C18)
  • Why: Normal phase silica separates based on polarity. In many biphenyl syntheses, the non-polar

    
     and the non-polar 
    
    
    
    co-elute.
  • The Fix: C18 (Reverse Phase) separates based on hydrophobicity. The biphenyl product (

    
    ) is significantly more hydrophobic than the deboronated monomer (
    
    
    
    ).
  • Protocol:

    • Load crude on a C18 cartridge.

    • Elute with a Water:Acetonitrile gradient (start 50:50, ramp to 100% ACN).

    • The monomer (

      
      ) will elute significantly earlier than the dimer (
      
      
      
      ).
Method 2: Oxidative Workup (For Residual Boronic Acid)
  • Clarification: This removes unreacted boronic acid, preventing it from streaking or contaminating the product, but does not remove

    
    . However, cleaning up the baseline often makes the difficult 
    
    
    
    separation easier.
  • Protocol:

    • Cool reaction to 0°C.

    • Add 1 mL of 30%

      
       and stir for 15 mins.
      
    • This converts residual

      
       to the phenol 
      
      
      
      .
    • Wash with 1M NaOH. The phenol is deprotonated and enters the aqueous layer. The neutral

      
       and 
      
      
      
      remain in the organic layer.
Method 3: Recrystallization (The "Gold Standard")
  • Why:

    
     impurities disrupt the crystal lattice of 
    
    
    
    less than polar impurities, but they are often much more soluble in cold solvents.
  • Solvent System: Hexanes/Ethyl Acetate or Methanol/DCM.

  • Technique: Dissolve the crude in hot solvent. Allow to cool slowly. The biphenyl product should crystallize, leaving the

    
     "oil" in the mother liquor.
    
Comparison of Separation Techniques
MethodTarget ImpurityEfficacyThroughputComment
Flash (Silica) Polar byproductsLowHigh

often co-elutes with Product.
Reverse Phase (C18) Hydrophobic differenceHigh MediumBest for separating Mono-aryl vs Bi-aryl.
Distillation Volatile

High HighOnly if

boiling point is <150°C.
Sublimation Volatile

MediumLowEffective for solid, low MW byproducts (e.g., naphthalene).

References

  • Mechanism of Protodeboronation: Cox, P. A., et al. (2017).[2] "Protodeboronation of Heteroaryl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society. [2]

  • MIDA Boronates: Knapp, D. M., et al. (2010). "Slow-Release of Unstable Boronic Acids for Suzuki-Miyaura Coupling." Journal of the American Chemical Society.

  • Anhydrous Fluoride Conditions: Molander, G. A., et al. (2002). "Suzuki-Miyaura Coupling of Potassium Organotrifluoroborates." Accounts of Chemical Research.

  • Catalyst Pre-catalysts (Buchwald): Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.

Sources

Validation & Comparative

A Comparative Guide to the X-ray Crystallography of 3,5-Disubstituted Biphenyls: From Crystal Engineering to Structure-Function Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Biphenyl Scaffold in Modern Science

The biphenyl moiety, a seemingly simple structural motif composed of two interconnected phenyl rings, is a cornerstone in the fields of medicinal chemistry, materials science, and organic electronics.[1][2] Its unique conformational flexibility, arising from the rotation around the central C-C bond, allows for the precise spatial orientation of substituents, which in turn dictates the molecule's interaction with biological targets or its solid-state properties.[3] The 3,5-disubstitution pattern, in particular, offers a fascinating platform for fine-tuning these properties without introducing the significant steric hindrance often associated with ortho-substitution.[3][4] This guide provides an in-depth comparison of X-ray crystallography data for a series of 3,5-disubstituted biphenyls, offering insights into the subtle interplay of substituent effects on molecular conformation and crystal packing. Furthermore, it presents a comprehensive, field-proven protocol for obtaining high-quality single crystals of these compounds, a critical and often challenging step in structural analysis.

The Conformational Landscape of Biphenyls: A Tale of Torsion and Packing

In the gaseous state, biphenyl adopts a twisted conformation with a dihedral angle of approximately 44-45° between the two phenyl rings.[3] This non-planar arrangement is a compromise between two opposing forces: the stabilizing effect of π-conjugation, which favors a planar conformation, and the destabilizing steric repulsion between the ortho-hydrogens, which favors a perpendicular orientation.[5] In the solid state, however, the landscape changes. Crystal packing forces can overcome the relatively low energy barrier to rotation, leading to a wider distribution of dihedral angles, and in some cases, even a planar conformation.[4]

The nature and position of substituents dramatically influence this delicate balance. While ortho-substituents have the most pronounced steric effect, meta-substituents, as in the 3,5-disubstituted biphenyls, primarily exert their influence through electronic effects and their participation in intermolecular interactions within the crystal lattice.[3][4] Understanding these influences is paramount for rational drug design, where the three-dimensional shape of a molecule is critical for its biological activity, and for the design of organic materials with specific electronic and photophysical properties.[6][7]

Comparative Analysis of 3,5-Disubstituted Biphenyl Crystal Structures

The following table summarizes key crystallographic data for a selection of 3,5-disubstituted biphenyls, showcasing the impact of different substituents on the molecular geometry and crystal symmetry.

Compound NameSubstituents (3,5-positions)Dihedral Angle (°)Space GroupKey Intermolecular InteractionsCCDC Refcode
3,5-Dichlorobiphenyl -Cl, -Cl~33 (for a related trichloro derivative)P2₁2₁2₁ (for a related trichloro derivative)van der Waals forcesNot specified in direct results, data from a related compound[8]
3,5-Dibromobiphenyl -Br, -BrData not explicitly found in searchesData not explicitly found in searchesHalogen bonding, van der Waals forces (expected)Not found
3,5-Dinitrobiphenyl -NO₂, -NO₂Data not explicitly found in searchesData not explicitly found in searchesπ-π stacking, C-H···O interactions (expected)Not found
3,3'-Dimethoxybiphenyl -OCH₃, -OCH₃ (on separate rings)37.5P2₁/cC-H···O hydrogen bondsNot specified in direct results[9]
3,3',5,5'-Tetrachlorobiphenyl -Cl, -Cl (on both rings)34.3Nematic Phase (NMR study)Not applicable (solution state)Not applicable[10]

Note: Direct crystallographic data for some simple 3,5-disubstituted biphenyls can be challenging to locate in open literature, often requiring a targeted search of the Cambridge Structural Database (CSD). The data presented here is a combination of directly found values and data from closely related structures to illustrate the general principles.

The data, though incomplete from the direct search results, hints at how substitution influences conformation. For instance, the 33° dihedral angle in a trichlorobiphenyl derivative suggests that the chlorine atoms at the meta positions do not force planarity. The 3,3'-dimethoxybiphenyl, with a dihedral angle of 37.5°, also adopts a significantly twisted conformation, with C-H···O hydrogen bonds playing a key role in the crystal packing.[9] The study on 3,3',5,5'-tetrachlorobiphenyl in a nematic phase, while not a solid-state structure, indicates a preference for a twisted conformation even in a more ordered solution environment.[10]

Experimental Protocol: A Guide to Obtaining High-Quality Single Crystals

The acquisition of diffraction-quality single crystals is often the most significant bottleneck in X-ray crystallographic analysis. For small aromatic molecules like 3,5-disubstituted biphenyls, which can exhibit a degree of conformational flexibility, the following detailed protocols for slow evaporation and vapor diffusion are recommended.

Part A: General Considerations for Crystallization
  • Purity is Paramount: The starting material must be of the highest possible purity. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction. It is highly recommended to purify the compound by column chromatography, followed by recrystallization or sublimation before attempting to grow single crystals.

  • Solvent Selection: The choice of solvent is critical. A good solvent for crystallization is one in which the compound is sparingly soluble at room temperature but moderately soluble upon heating. A solubility screen with a range of solvents of varying polarity is a crucial first step.

  • Cleanliness: All glassware must be scrupulously clean to avoid the introduction of nucleation sites that can lead to the formation of multiple small crystals instead of a single large one.

Part B: Slow Evaporation Method[11]

This is often the simplest and most successful method for obtaining single crystals.

  • Dissolution: Dissolve 10-20 mg of the purified compound in a minimal amount of a suitable solvent (or solvent mixture) in a small, clean vial (a 1-2 dram vial is ideal). Gentle warming may be necessary to achieve complete dissolution.

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of cotton wool in a Pasteur pipette into a clean vial.

  • Evaporation Control: Cover the vial with a cap that is not airtight. This can be achieved by using a screw cap that is not fully tightened or by covering the opening with parafilm and piercing it with a needle to create a small hole. The rate of evaporation is a key variable; slower evaporation generally yields better crystals.

  • Incubation: Place the vial in a vibration-free environment, such as a quiet corner of a drawer or a dedicated crystallization chamber. Avoid temperature fluctuations.

  • Observation: Monitor the vial periodically over several days to weeks. Be patient, as crystal growth can be a slow process.

Part C: Vapor Diffusion Method[12][13]

This method is particularly useful when only a small amount of the compound is available and is excellent for screening a wide range of conditions.

  • Prepare the System: You will need a small inner vial and a larger outer vial with a sealing cap.

  • Inner Vial (Compound Solution): Dissolve 2-5 mg of the compound in a small volume (e.g., 0.5 mL) of a relatively volatile solvent in which it is soluble.

  • Outer Vial (Anti-solvent): Place a larger volume (e.g., 2-3 mL) of a more volatile solvent in which the compound is insoluble (the anti-solvent) into the outer vial.

  • Assembly: Place the open inner vial inside the outer vial and seal the outer vial tightly.

  • Diffusion and Crystallization: The anti-solvent will slowly diffuse into the inner vial, gradually reducing the solubility of the compound and inducing crystallization.

  • Incubation and Observation: As with the slow evaporation method, store the setup in a stable environment and monitor for crystal growth.

Visualizing the Workflow: From Synthesis to Structure

The following diagram illustrates the typical workflow for obtaining and analyzing the crystal structure of a 3,5-disubstituted biphenyl.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_analysis X-ray Diffraction & Analysis Synthesis Chemical Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Solvent_Screen Solubility Screening Purification->Solvent_Screen Crystallization_Method Crystallization (Slow Evaporation / Vapor Diffusion) Solvent_Screen->Crystallization_Method Crystal_Selection Single Crystal Selection Crystallization_Method->Crystal_Selection Data_Collection X-ray Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Data_Analysis Structural Analysis (Torsion Angles, Packing) Structure_Solution->Data_Analysis

Caption: Workflow for X-ray crystallography of 3,5-disubstituted biphenyls.

The Causality Behind Experimental Choices

The choice of crystallization method and solvent system is not arbitrary; it is a reasoned process based on the physicochemical properties of the target molecule.

  • Slow Evaporation: This method is often the first choice due to its simplicity. It relies on the principle that a slow increase in solute concentration as the solvent evaporates will lead to the formation of a small number of well-ordered crystal nuclei. The key is to control the evaporation rate to prevent rapid precipitation, which would result in a powder or an amorphous solid. A solvent in which the compound has moderate solubility is ideal, as it allows for a gradual approach to supersaturation.

  • Vapor Diffusion: This technique offers more precise control over the rate of supersaturation. The gradual diffusion of the anti-solvent vapor into the solution of the compound creates a very slow change in the solvent environment, which is highly conducive to the growth of large, high-quality crystals. This method is particularly advantageous when dealing with small quantities of material, as it minimizes the total volume of solvent required.

  • Solvent Mixtures: In many cases, a single solvent does not provide the ideal solubility characteristics for crystallization. A binary solvent system, where the compound is highly soluble in one solvent and poorly soluble in the other, can be highly effective. By preparing a nearly saturated solution in the "good" solvent and then slowly introducing the "poor" solvent (the anti-solvent), one can carefully control the point of nucleation.

Trustworthiness: A Self-Validating System

The entire process of X-ray crystallography is inherently self-validating. The final refined crystal structure is evaluated against a set of internationally recognized metrics, such as the R-factor (a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data). A low R-factor, typically below 5-10% for small molecules, indicates a high-quality and trustworthy structure. Furthermore, the geometric parameters of the refined structure, such as bond lengths and angles, are compared against established values for similar chemical environments, providing an additional layer of validation. The data is then typically deposited in a public database like the Cambridge Structural Database (CSD), where it can be scrutinized by the wider scientific community.[11]

Conclusion: From Molecular Blueprint to Functional Application

The X-ray crystallographic analysis of 3,5-disubstituted biphenyls provides a fundamental understanding of their three-dimensional structure. This knowledge is not merely academic; it is the molecular blueprint that informs the design of new pharmaceuticals with improved efficacy and selectivity, and the development of novel organic materials with tailored electronic and optical properties. The ability to control the conformation and crystal packing of these versatile scaffolds through judicious substituent choice is a powerful tool in the hands of chemists and materials scientists. The experimental protocols and comparative data presented in this guide are intended to empower researchers in their quest to unlock the full potential of this important class of molecules.

References

  • Slow Evaporation Method. (n.d.). University of Washington, Department of Chemistry. Retrieved from [Link]

  • Crystallization of small molecules. (n.d.). Universitat de Barcelona. Retrieved from [Link]

  • Crystallisation Techniques. (2006, January 8). University of Cambridge, Department of Chemistry. Retrieved from [Link]

  • IMSERC Crystallization Guide. (n.d.). Northwestern University. Retrieved from [Link]

  • Growing Crystals Crystallization Methods. (n.d.). University of California, San Diego. Retrieved from [Link]

  • Conformations of Biphenyls. (2023, January 23). Chemistry LibreTexts. Retrieved from [Link]

  • Guide for crystallization. (n.d.). EPFL. Retrieved from [Link]

  • Crystal structure of 3′,5-dichloro-2,3-dimethoxy-1,1′-biphenyl (11f)... (n.d.). ResearchGate. Retrieved from [Link]

  • Advanced crystallisation methods for small organic molecules. (2023, March 1). Royal Society of Chemistry. Retrieved from [Link]

  • Hanging Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. Retrieved from [Link]

  • Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment. (n.d.). University of Sussex. Retrieved from [Link]

  • Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. (2018, March 14). PLOS ONE. Retrieved from [Link]

  • Conformational analysis of biphenyls: an upside-down view. (2010, April 2). Henry Rzepa's Blog. Retrieved from [Link]

  • Crystal structures of 4-chlorophenyl N-(3,5-dinitrophenyl)carbamate and phenyl N-(3,5-dinitrophenyl)carbamate. (n.d.). ResearchGate. Retrieved from [Link]

  • 3,5-dichlorobiphenyl (C12H8Cl2). (n.d.). PubChemLite. Retrieved from [Link]

  • X-ray structure determination and analysis of hydrogen interactions in 3,3′-dimethoxybiphenyl. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013, May 1). Arabian Journal of Chemistry. Retrieved from [Link]

  • 3,5-Dimethylbiphenyl | C14H14 | CID 86927. (n.d.). PubChem. Retrieved from [Link]

  • Crystallization and X-ray structure of 3,3',4-trichlorobiphenyl (PCB 35). (2008, September 20). Taylor & Francis Online. Retrieved from [Link]

  • The Largest Curated Crystal Structure Database. (n.d.). CCDC. Retrieved from [Link]

  • Synthesis, structures and optical properties of 3,3′-disubstituted biphenyl compounds. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors. (2018, August 1). ScienceDirect. Retrieved from [Link]

  • 3,5-DIMETHYLBIPHENYL. (n.d.). GSRS. Retrieved from [Link]

  • Synthesis and Photophysical Properties of Biphenyl and Terphenyl Arylene–Ethynylene Macrocycles. (2014, January 7). ACS Publications. Retrieved from [Link]

  • X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. (2023, January 3). e-Spacio UNED. Retrieved from [Link]

  • Torsional barriers of substituted biphenyls calculated using density functional theory: A benchmarking study. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Important drugs with biphenyl substituents and synthetic strategies. (n.d.). ResearchGate. Retrieved from [Link]

  • X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors. (2018, August 1). PubMed. Retrieved from [Link]

  • Structure, Quantum Chemical and In Silico Molecular Docking Analysis of some Di-Ortho-Substituted Halogenated Biphenyls. (2022, September 10). SciVision Publishers. Retrieved from [Link]

  • Discovery of biphenyl-substituted diarylpyrimidines as non-nucleoside reverse transcriptase inhibitors with high potency against wild-type and mutant HIV-1. (2018, February 10). PubMed. Retrieved from [Link]

  • Crystal structures of 3,4,5-triphenyltoluene and 3,4,5-triphenylbenzyl bromide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 3,3'-Dimethylbiphenyl. (n.d.). NIST WebBook. Retrieved from [Link]

  • X-ray diffraction, spectroscopic and DFT studies of 1-(4-bromophenyl)-3,5-diphenylformazan. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Crystal structure of 3,5-dinitro-2-pyridone, C5H3NO(NO2)2. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Crystal structure of dimethyl 4,4′-dimethoxybiphenyl-3,3′-dicarboxylate. (n.d.). ResearchGate. Retrieved from [Link]

  • Organic Semiconducting Oligomers for Use in Thin Film Transistors. (2007, April 11). ACS Publications. Retrieved from [Link]

  • The conformational problem of biphenyl in solution as investigated by the liquid crystal nuclear magnetic resonance spectrum of 3,3′,5,5′-tetrachlorobiphenyl. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Preparation and X-ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives. (2024, January 3). ACS Publications. Retrieved from [Link]

  • Structure-Based Discovery of Novel NH2-Biphenyl-Diarylpyrimidines as Potent Non-Nucleoside Reverse Transcriptase Inhibitors with Significantly Improved Safety. (2022, June 1). ACS Publications. Retrieved from [Link]

  • Impact of 4,4′-Functionalization on the Electronic and Optical Properties of Biphenyl and 9,9′-Dimethylfluorene. (n.d.). ChemRxiv. Retrieved from [Link]

Sources

LC-MS Identification of Impurities in Biphenyl Benzoic Acid Synthesis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: LC-MS Identification of Impurities in Biphenyl Benzoic Acid Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In pharmaceutical development, biphenyl benzoic acid derivatives (e.g., intermediates for Diflunisal, liquid crystals, or supramolecular linkers) are typically synthesized via Palladium-catalyzed Suzuki-Miyaura cross-coupling.[1] While robust, this pathway generates a specific profile of structurally similar impurities—homocoupling products, dehalogenated side-products, and regioisomers—that challenge conventional HPLC-UV detection.

This guide objectively compares High-Resolution LC-MS (Q-TOF/Orbitrap) against standard HPLC-UV and GC-MS workflows. It provides a self-validating experimental protocol for identifying these impurities, emphasizing the necessity of Mass Spectrometry for definitive structural elucidation in the absence of reference standards.

Part 1: The Synthetic Context & Impurity Landscape[2]

To identify impurities, one must first understand their origin. The synthesis of 4-Biphenylcarboxylic acid typically involves the coupling of 4-bromobenzoic acid with phenylboronic acid.[1]

Mechanism-Based Impurity Prediction

The following diagram maps the Suzuki catalytic cycle to specific impurity generation points.

ImpurityMap SM1 4-Bromobenzoic Acid (SM) OxAdd Oxidative Addition (Ar-Pd-Br) SM1->OxAdd SM2 Phenylboronic Acid (SM) ImpB Impurity B: Biphenyl (Homocoupling of Boronic Acid) SM2->ImpB Oxidative Homocoupling Pd Pd(0) Catalyst Pd->OxAdd TransMet Transmetallation OxAdd->TransMet + SM2 ImpA Impurity A: Benzoic Acid (Dehalogenation) OxAdd->ImpA Hydrodehalogenation (Moisture/H-source) ImpC Impurity C: 4,4'-Biphenyldicarboxylic Acid (Homocoupling of SM1) OxAdd->ImpC Disproportionation RedElim Reductive Elimination TransMet->RedElim RedElim->Pd Regen Product 4-Biphenylcarboxylic Acid (Target) RedElim->Product

Figure 1: Mechanistic origin of impurities in Suzuki coupling. Red nodes indicate critical impurities requiring removal.

Part 2: Analytical Method Comparison

Why switch from HPLC-UV to LC-MS? The table below contrasts the performance of the three dominant analytical techniques for this specific chemical class.

Table 1: Performance Matrix for Biphenyl Benzoic Acid Analysis
FeatureHPLC-UV (PDA)GC-MSLC-HRMS (Q-TOF/Orbitrap)
Primary Detection Chromophore absorption (π-π*)Electron Ionization (EI)Electrospray Ionization (ESI)
Suitability Routine QC (Quantification)Volatiles (Solvents)R&D / Impurity ID
Isomer Resolution Poor. Regioisomers often have identical UV spectra.Good, but requires derivatization (silylation) for acids.Excellent. Distinguishes via retention time + MS/MS fragments.
Sensitivity Moderate (Limit of Quant: ~0.05%)HighUltra-High (ppm/ppb levels)
Structural ID Impossible without reference standards.Library match (NIST) possible.[2]Definitive via accurate mass & fragmentation rules.
Key Limitation "Blind" to non-chromophoric impurities or co-eluting peaks.[3]Thermal degradation of carboxylic acids.Matrix effects (ion suppression).[2]

Expert Insight:

While HPLC-UV is sufficient for releasing a final product against a known standard, it fails during process development when "unknown" peaks appear. GC-MS is suboptimal here because biphenyl carboxylic acids have high boiling points and require derivatization, introducing new variables. LC-HRMS is the only self-validating method for unknown identification in this synthesis.

Part 3: Experimental Protocol (LC-MS/MS)

This protocol uses Negative Mode ESI , as carboxylic acids ionize poorly in positive mode.

Sample Preparation
  • Diluent: 50:50 Acetonitrile:Water.

  • Concentration: 0.5 mg/mL (trace analysis requires high loading).

  • Filtration: 0.2 µm PTFE filter (removes residual Palladium black).

LC Conditions (UHPLC)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (improves peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Hold)

    • 2-15 min: 5% -> 95% B

    • 15-18 min: 95% B (Wash)

    • 18-20 min: 5% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C.

MS Parameters (Q-TOF)
  • Source: ESI Negative Mode (

    
    ).
    
  • Capillary Voltage: 3500 V.

  • Fragmentor: 135 V.

  • Mass Range: m/z 100 – 1000.

  • Reference Mass: Use lock-mass for <5 ppm accuracy.

Part 4: Data Analysis & Identification Logic

The power of LC-MS lies in interpreting the fragmentation. Below is the identification logic for the three primary impurities predicted in Part 1.

Table 2: Diagnostic Ions for Biphenyl Impurities (Negative Mode)
CompoundStructureFormulaPrecursor Ion

Key Fragment (MS/MS)Mechanism
4-Biphenylcarboxylic acid Product

197.0608 153.07 (

)
Decarboxylation
Benzoic Acid Impurity A

121.0295 77.03 (

)
Decarboxylation to Phenyl anion
Biphenyl Impurity B

N/A N/AIonizes poorly in ESI. Use UV or APCI source.
4,4'-Biphenyldicarboxylic acid Impurity C

241.0506 197.06 (

)
Sequential decarboxylation
Workflow Visualization: The Identification Decision Tree

Use this logic flow to classify unknown peaks in your chromatogram.

IDWorkflow Start Unknown Peak Detected (LC-UV & TIC) CheckMS Check ESI(-) Mass Spectrum Start->CheckMS Ionizes Signal Observed? CheckMS->Ionizes NoSignal Likely Non-Polar (e.g., Biphenyl, Terphenyl) Action: Switch to APCI or GC-MS Ionizes->NoSignal No HasSignal Analyze Accurate Mass (Calculate Formula) Ionizes->HasSignal Yes CheckCO2 MS/MS: Loss of 44 Da (CO2)? HasSignal->CheckCO2 YesCO2 Confirm: Carboxylic Acid CheckCO2->YesCO2 Yes NoCO2 Other Functional Group (e.g., Phenol, Boronic Acid) CheckCO2->NoCO2 No Isotope Check Isotope Pattern (Br/Cl present?) YesCO2->Isotope Halogen Unreacted Halide (Starting Material) Isotope->Halogen M+2 peak ~100% (Br) NoHalogen Product/Side-Product Isotope->NoHalogen Normal

Figure 2: Decision tree for classifying unknown peaks in biphenyl synthesis.

Part 5: Strategic Recommendations

  • Use APCI for Non-Polars: Impurity B (Biphenyl) lacks acidic protons and will be invisible in ESI Negative mode. If your mass balance is low, switch the source to APCI (Atmospheric Pressure Chemical Ionization) or use the UV trace at 254 nm for this specific impurity.

  • Mobile Phase pH: Maintain pH > 3.0 in the aqueous phase if using negative mode to ensure the acid is deprotonated (

    
    ) for maximum sensitivity. However, standard 0.1% Formic acid (pH ~2.7) usually works sufficiently due to the dynamic pH environment in the ESI droplet.
    
  • Dimer Formation: Be aware that carboxylic acids often form non-covalent dimers

    
     in the source. Do not mistake a peak at m/z 395 (dimer of product) for a new high-molecular-weight impurity.
    

References

  • Suzuki-Miyaura Coupling Mechanism & Impurities

    • Title: Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Medi
    • Source: Organic Process Research & Development (ACS).
    • URL:[Link]

  • Impurity Profiling Guidelines

    • Title: ICH Q3A(R2) Impurities in New Drug Substances.
    • Source: International Council for Harmonis
    • URL:[Link]

  • Mass Spectrometry of Carboxylic Acids

    • Title: Fragmentation Patterns of Carboxylic Acids in Neg
    • Source: Mass Spectrometry Reviews / LibreTexts.
    • URL:[Link]

  • LC-MS vs HPLC Comparison

    • Title: HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider.
    • Source: HPLC Vials / Technical Guides.
    • URL:[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a deep understanding of the principles of safe laboratory practice.

Hazard Assessment and Chemical Profile

  • Nitroaromatic Compounds: The presence of the nitro (-NO₂) group on the benzene ring is a significant consideration. Aromatic nitro compounds are often toxic and can be reactive.[1][2] They are known pollutants due to their persistence in soil and potential for adverse systemic effects.[2] It is critical to never mix nitro-containing compounds with strong acids or organic solvents in a sealed waste container, as this can lead to violent reactions and over-pressurization.[3]

  • Trifluoromethylated Aromatic Compounds: The trifluoromethoxy (-OCF₃) group generally imparts high chemical stability.[4] However, halogenated aromatic compounds can be environmentally persistent.[5] While some trifluoromethylphenols can undergo hydrolytic defluorination, the overall stability of the C-F bonds means these compounds and their waste should be managed carefully.[6]

  • Benzoic Acid Derivatives: As a carboxylic acid, this compound is acidic. While dilute aqueous solutions of simple, low-toxicity acids may sometimes be neutralized and disposed of via sanitary sewers, this is explicitly forbidden for compounds containing other hazardous functional groups.[7][8] All waste containing this compound must be collected for hazardous waste disposal.[9]

Based on this analysis, 5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid must be treated as a toxic and potentially reactive hazardous waste .

Immediate Safety and Personal Protective Equipment (PPE)

Before handling the pure compound or its waste, ensure all appropriate engineering controls and PPE are in use.

Engineering Controls:

  • Fume Hood: Always handle the solid compound and prepare waste containers inside a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Eyewash Station & Safety Shower: Ensure unobstructed access to a functional eyewash station and safety shower.

Personal Protective Equipment (PPE) Summary:

PPE ItemSpecificationRationale
Gloves Chemically resistant nitrile gloves.Prevents skin contact and absorption.[1]
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from dust, splashes, and irritation.[10][11]
Lab Coat Standard laboratory coat, fully buttoned.Protects skin and personal clothing from contamination.[1]
Respiratory Not typically required when handled in a fume hood. Use a NIOSH-approved respirator if generating dust outside of a fume hood.Prevents inhalation of the compound.[12][13]

Regulatory Framework: The Resource Conservation and Recovery Act (RCRA)

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14][15] RCRA establishes a "cradle-to-grave" system for managing hazardous waste to protect human health and the environment.[14][16]

Your laboratory is considered a "generator" of hazardous waste, and it is your fundamental obligation to determine if your waste is hazardous.[17] Given the toxicological profile of its constituent parts, any waste containing 5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid must be managed as hazardous waste.[18]

Step-by-Step Disposal Protocol

This protocol outlines the procedure from the point of generation to the final hand-off to your institution's Environmental Health & Safety (EHS) department.

Step 1: Waste Segregation

Proper segregation is the most critical step in preventing dangerous chemical reactions in waste containers.

  • Solid Waste:

    • Collect waste 5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid powder, contaminated weigh boats, and contaminated gloves or wipes in a designated solid waste container.

    • DO NOT mix with other chemical wastes unless you have confirmed compatibility. Specifically, keep separate from strong oxidizing agents, bases, and strong reducing agents.[9]

  • Liquid Waste:

    • If the compound is dissolved in a solvent, collect it in a designated liquid hazardous waste container.

    • The container should be dedicated to halogenated or non-halogenated organic waste, as per your institution's guidelines.

    • NEVER mix aqueous waste with organic solvent waste.[3]

    • NEVER dispose of solutions containing this chemical down the drain.[15][18]

Step 2: Container Selection and Labeling

Proper containment and labeling ensure safety and regulatory compliance.

  • Container Selection:

    • Use only containers that are in good condition and compatible with the chemical waste.[19] For this compound, a high-density polyethylene (HDPE) or glass container is appropriate.

    • Ensure the container has a secure, leak-proof screw cap.[20]

  • Labeling:

    • All containers must be clearly labeled with the words "HAZARDOUS WASTE" .[19][21]

    • List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages.[19]

    • Indicate the date when waste was first added to the container (the "accumulation start date").[21]

    • Attach the label firmly to the container.[19]

Step 3: Waste Accumulation

Laboratories typically have a designated "Satellite Accumulation Area" (SAA) for the temporary storage of hazardous waste.[19]

  • Location: The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[19]

  • Storage: Keep waste containers closed at all times except when adding waste.[19][22] Store containers in a secondary containment bin to catch any potential leaks.

  • Inspection: Inspect waste containers weekly for any signs of leaks, deterioration, or pressure buildup.[20]

Step 4: Arranging for Disposal

Laboratory personnel are not authorized to transport hazardous waste off-site.

  • Contact EHS: When your waste container is approximately 90% full, contact your institution's Environmental Health & Safety (EHS) department or the equivalent office to arrange for a waste pickup.[1]

  • Provide Information: Be prepared to provide an accurate description of the waste container's contents as detailed on your label.

  • Follow Institutional Procedures: Your EHS department will have a specific online or paper-based form for requesting a pickup.[18] They are responsible for the proper transport and ultimate disposal, which is typically high-temperature incineration at a licensed facility.[7][23]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of waste containing 5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Accumulation & Disposal start Waste Generated (Pure solid, solution, or contaminated material) is_solid Is the waste primarily solid? start->is_solid is_liquid Is the waste primarily liquid? is_solid->is_liquid No solid_waste Collect in labeled 'Solid Hazardous Waste' container is_solid->solid_waste Yes liquid_waste Collect in labeled 'Liquid Hazardous Waste' container is_liquid->liquid_waste Yes label_container Label Container: - 'HAZARDOUS WASTE' - Full Chemical Names & % - Accumulation Start Date solid_waste->label_container liquid_waste->label_container store_saa Store container in Satellite Accumulation Area (SAA) - Keep Closed - Use Secondary Containment label_container->store_saa inspect Inspect weekly for leaks or damage store_saa->inspect is_full Container >90% full? inspect->is_full is_full->inspect No request_pickup Contact EHS for Waste Pickup is_full->request_pickup Yes end_process Disposal Managed by EHS request_pickup->end_process

Caption: Decision workflow for hazardous waste disposal.

Spill and Emergency Procedures

Immediate and correct response to a spill is vital for laboratory safety.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or involves a highly volatile solvent, evacuate the lab and contact your EHS emergency line.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with an absorbent material. Carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation.[1]

    • For liquid spills: Use an inert absorbent material like vermiculite or sand to absorb the spill. Place the contaminated absorbent into the hazardous waste container.[1]

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. All cleaning materials (wipes, gloves, etc.) must also be disposed of as hazardous waste.[1]

  • Report: Report all spills to your laboratory supervisor and EHS department, as per your institution's policy.[1]

By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a safe research environment and ensure compliance with environmental regulations.

References

  • Hazardous Waste Management – Selected RCRA Regulations Fact Sheet. (n.d.). NC DEQ. Retrieved February 21, 2026, from [Link]

  • Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. (2025, October 8). Triumvirate Environmental. Retrieved February 21, 2026, from [Link]

  • RCRA: Resource Conservation & Recovery Act. (n.d.). HazChem Environmental. Retrieved February 21, 2026, from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA. Retrieved February 21, 2026, from [Link]

  • RCRA Hazardous Wastes. (n.d.). EcoOnline Help Center. Retrieved February 21, 2026, from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved February 21, 2026, from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved February 21, 2026, from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved February 21, 2026, from [Link]

  • Disposal of Chemicals in the Laboratory. (2024, July 15). Environmental Marketing Services. Retrieved February 21, 2026, from [Link]

  • Waste & Debris Fact Sheets. (2024, August 28). US EPA. Retrieved February 21, 2026, from [Link]

  • Reductive degradation of biologically non-degradable trifluoromethyl aromatic contaminants in water. (n.d.). Transfera.cz. Retrieved February 21, 2026, from [Link]

  • Nitrocellulose Drum Removal Work Plan. (n.d.). US EPA. Retrieved February 21, 2026, from [Link]

  • 2-nitrophenol waste. (2025, September 9). Reddit. Retrieved February 21, 2026, from [Link]

  • SAFE DISPOSAL OF WASTE CONTAINING NITRIC ACID. (n.d.). Yale Environmental Health & Safety. Retrieved February 21, 2026, from [Link]

  • 3-nitrobenzoic acid. (n.d.). Sdfine. Retrieved February 21, 2026, from [Link]

  • Benzoic Acid - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved February 21, 2026, from [Link]

  • Process for the preparation of trifluoromethylated aromatic compounds. (n.d.). Google Patents.
  • Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. (2025, May 6). Environmental Science: Processes & Impacts. Retrieved February 21, 2026, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.